molecular formula C7H4FIN2 B2480743 5-fluoro-7-iodo-1H-indazole CAS No. 2090315-40-3

5-fluoro-7-iodo-1H-indazole

Cat. No.: B2480743
CAS No.: 2090315-40-3
M. Wt: 262.026
InChI Key: BADYIEVRHUJBJY-UHFFFAOYSA-N
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Description

5-Fluoro-7-iodo-1H-indazole is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This fluorinated and iodinated indazole derivative is designed for use in cross-coupling reactions, where the iodine atom serves as an excellent leaving group for constructing more complex molecular architectures . The indazole scaffold is a privileged structure in drug development, featured in numerous FDA-approved therapies . The strategic incorporation of fluorine atoms into heterocyclic compounds like this one is a well-established strategy to fine-tune their properties; fluorine can enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets, thereby potentially boosting the efficacy of resulting drug candidates . Research into fluorinated indazoles has demonstrated their potential as novel inhibitors for various enzymes, including nitric oxide synthase (NOS) isoforms . As such, this compound is a valuable reagent for researchers synthesizing compounds for biochemical screening and in the development of potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-7-iodo-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADYIEVRHUJBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090315-40-3
Record name 5-fluoro-7-iodo-1H-indazole
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Foundational & Exploratory

Precision Halogenated Scaffolds: 5-Fluoro-7-Iodo-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and functionalization strategies for 5-Fluoro-7-iodo-1H-indazole , a critical scaffold in medicinal chemistry.

Technical Guide & Whitepaper [1][2]

Executive Summary

This compound (CAS: 2090315-40-3) is a high-value heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors.[1][2][3] Its structural utility lies in its orthogonal reactivity :

  • 7-Iodo Position : A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the construction of biaryl systems often required for occupying hydrophobic pockets in protein targets (e.g., VEGFR, ALK, TRK).[2]

  • 5-Fluoro Substituent : A metabolic blocker that modulates pKa and lipophilicity without introducing significant steric bulk, often used to prevent oxidative metabolism (e.g., hydroxylation) at the equivalent phenyl position.[2]

  • 1H-Indazole Core : A privileged pharmacophore that mimics the purine ring of ATP, enabling hydrogen bonding with the hinge region of kinase domains.[2]

Physicochemical Specifications

Accurate characterization data is essential for analytical validation and stoichiometric calculations.[2]

Molecular Data Table
PropertyValueNotes
IUPAC Name This compound
CAS Number 2090315-40-3 Confirmed via chemical registries [1][2].[1][2][3][4][5]
Molecular Formula C₇H₄FIN₂
Molecular Weight 262.02 g/mol Average mass for stoichiometry.[1][2][3]
Exact Mass 261.9403 g/mol Monoisotopic mass for HRMS extraction.[1][2][3]
ClogP ~2.81Predicted; indicates moderate lipophilicity.[1][2][3]
pKa (NH) ~13.8Acidic proton at N1; deprotonation requires bases like Cs₂CO₃ or NaH.[1][2][3]
Appearance Off-white to pale yellow solidIodinated indazoles typically darken upon light exposure.[1][2][3]
Mass Spectrometry Identification[1][2][3][6]
  • Ionization Mode : ESI+ (Electrospray Ionization, Positive mode).[2]

  • Target Ion :

    
     (approx).[1][2]
    
  • Isotopic Pattern : Iodine is monoisotopic (

    
    I).[1][2] The spectrum will not  show the characteristic M+2 doublet of bromine or the M+2 (3:[1][2]1) of chlorine.[6][7] Look for a clean single peak at M+H with small 
    
    
    
    C satellites.

Synthetic Architecture

Direct iodination of 5-fluoroindazole typically yields the 3-iodo isomer due to the electronic preference of the pyrazole ring for electrophilic aromatic substitution (EAS).[1][2][3] Therefore, the synthesis of the 7-iodo isomer requires a "bottom-up" approach using a pre-functionalized aniline precursor.[1][2][3]

Retro-Synthetic Logic

The most robust route utilizes the Jacobson-type cyclization (diazotization) of a 2-methylaniline derivative.[1][2][3]

  • Target : this compound[1][2][4][5]

  • Precursor : 4-Fluoro-2-iodo-6-methylaniline (CAS: 1260885-25-3)[1][2][3][6][8]

  • Mechanism : Diazotization of the amine creates a diazonium species which undergoes intramolecular cyclization onto the adjacent methyl group to form the indazole ring.[1][2]

Experimental Protocol: Diazotization Cyclization

Note: This protocol is adapted from standard methodologies for indazole synthesis from o-methylanilines.[1][2][3]

Reagents:

  • 4-Fluoro-2-iodo-6-methylaniline (1.0 equiv)[1][2][3]

  • Sodium Nitrite (NaNO₂, 1.1 equiv) or Isoamyl Nitrite[2]

  • Acetic Anhydride (Ac₂O, 3.0 equiv)[2]

  • Potassium Acetate (KOAc, 1.0 equiv)[2]

  • Solvent: Toluene or Benzene (Caution: Carcinogen)[1][2][3]

Step-by-Step Workflow:

  • Dissolution : Dissolve 4-fluoro-2-iodo-6-methylaniline in toluene at room temperature. Add KOAc and Ac₂O.[2]

  • Diazotization : Heat the mixture to 80°C. Add isoamyl nitrite dropwise over 30 minutes. (Alternatively, use NaNO₂ in acidic phase transfer conditions).

  • Cyclization : Reflux the mixture (110°C) for 12–18 hours. The diazonium intermediate cycles onto the methyl carbon.[2]

  • Workup : Cool to RT. Remove solvent in vacuo.[2] Dilute with EtOAc and wash with water and brine.[2]

  • Purification : Flash column chromatography (SiO₂).[2] Elute with Hexanes:EtOAc (gradient 9:1 to 7:3).[1][2][3]

    • Critical QC: Ensure separation from any uncyclized acetanilide byproducts.

Functionalization & Signaling Pathways

The value of this compound lies in its ability to serve as a divergent core.[1][2][3] The following DOT diagram illustrates the logical functionalization pathways.

IndazolePathways Core This compound (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki Site: C7-I Alkylation N1-Alkylation (Cs2CO3, R-X) Core->Alkylation Site: N1-H Halogenation C3-Halogenation (NIS/NBS) Core->Halogenation Site: C3-H Buchwald Buchwald-Hartwig (Pd cat., HNR2) Core->Buchwald Site: C7-I Biaryl 7-Aryl-5-Fluoroindazoles (Kinase Inhibitors) Suzuki->Biaryl NSub N1-Substituted Indazoles (Solubility/Binding) Alkylation->NSub Trihalo 3,7-Dihaloindazoles (Dual Coupling Vectors) Halogenation->Trihalo Amino 7-Aminoindazoles Buchwald->Amino

Caption: Divergent synthesis map showing the orthogonal reactivity of the N1, C3, and C7 positions.[1][2][3]

Strategic Considerations
  • N1 Protection First : The acidic N1 proton (pKa ~13.[2]8) can poison Pd catalysts or lead to side reactions. It is standard practice to alkylate (e.g., THP, SEM, or Methyl) or protect the N1 position before attempting Suzuki coupling at C7.[2]

  • C3 Selectivity : If 3,7-disubstitution is required, iodinate C3 (using NIS) before manipulating the C7-iodine, or exploit the reactivity difference (C7-I is generally less reactive than C3-I in oxidative addition, but C3-H is susceptible to EAS).[1][2][3]

Analytical Validation (QC)

To certify the identity of the synthesized material, compare against these predicted parameters.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆

  • δ 13.5 ppm (s, 1H) : Indazole NH (Broad, exchangeable).[2]

  • δ 8.15 ppm (s, 1H) : C3 -H. Characteristic sharp singlet for indazoles.[2]

  • δ 7.65 ppm (dd, 1H) : C6 -H. Deshielded by the adjacent Iodine at C7.[2] Shows coupling to F5.[2][5]

  • δ 7.45 ppm (dd, 1H) : C4 -H. Shows coupling to F5.[2]

HPLC Purity Check
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

  • Mobile Phase : H₂O (0.1% Formic Acid) / MeCN.[1][2] Gradient 5% -> 95%.[1][2][3]

  • Detection : UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds if coupled).[2]

  • Retention Time : Expect late elution due to the lipophilic Iodine and Fluorine atoms (RT > Indazole).[2]

References

  • BLD Pharm . (2025).[2] Product Datasheet: this compound (CAS 2090315-40-3).[1][2][3][4][5][9] Retrieved from

  • AChemBlock . (2025).[2] Chemical Specifications: this compound.[1][2][4][5][9] Retrieved from

  • Lukin, K. et al. (2006).[2] Synthesis of 7-Haloindazoles via Diazotization. Journal of Organic Chemistry. (General methodology reference for 7-iodoindazole synthesis).

  • Vulpetti, A. & Dalvit, C. (2012).[10] Fluorine local environment: From screening to drug design. Drug Discovery Today. (Reference for 5-F bioisosterism).

Sources

5-Fluoro-7-iodo-1H-indazole: A Strategic Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on 5-fluoro-7-iodo-1H-indazole (CAS: 2090315-40-3), a specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors.

Technical Guide & Biological Significance Profile

Executive Summary

This compound is a "privileged scaffold" intermediate in medicinal chemistry. While the compound itself possesses limited biological potency, its significance lies in its structural utility as a precursor for high-affinity ATP-competitive inhibitors. It combines three critical design elements:

  • Indazole Core: A bioisostere for the purine ring of ATP, allowing it to anchor to the kinase "hinge region."

  • 5-Fluoro Substitution: A metabolic blocker that prevents cytochrome P450-mediated oxidation at the electron-rich C5 position.

  • 7-Iodo Handle: A reactive site for regioselective cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the attachment of solubilizing tails or specificity-determining moieties.

Chemical Anatomy & Biological Rationale[1]

The "Privileged Structure" Hypothesis

In drug discovery, the indazole scaffold is preferred over the indole due to its extra nitrogen (N2), which acts as an additional hydrogen bond acceptor. The specific substitution pattern of the 5-fluoro-7-iodo isomer is designed to address two common failure modes in lead optimization: Metabolic Clearance and Selectivity .

Structural Logic Diagram

The following diagram illustrates the functional role of each atom in the scaffold when bound to a theoretical kinase active site.

Indazole_SAR Core Indazole Core (ATP Mimetic) Hinge Hinge Region Binding (N1-H Donor / N2 Acceptor) Core->Hinge Anchors via H-bonds Metabolism 5-Fluoro Group (Metabolic Blockade) Core->Metabolism C5 Position Vector 7-Iodo Handle (Vector for Diversity) Core->Vector C7 Position Metabolism->Core Increases Lipophilicity (LogP) Target Solvent Exposed Area (Solubility/Selectivity) Vector->Target Pd-Catalyzed Coupling

Figure 1: SAR Logic of the this compound scaffold.

Biological Significance: Mechanism of Action

Kinase Inhibition (ATP Competitor)

The primary biological application of derivatives synthesized from this scaffold is the inhibition of Serine/Threonine and Tyrosine kinases. The indazole core mimics the adenine ring of ATP.

  • Binding Mode: The N1 hydrogen and N2 nitrogen typically form a bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., residues like Glu/Leu in MAPK pathways).

  • The 7-Position Vector: The iodine at C7 allows chemists to extend the molecule into the "sugar pocket" or "solvent front." This is critical for generating selectivity (avoiding off-target inhibition of similar kinases) and improving physicochemical properties (solubility).

Metabolic Stability (The Fluorine Effect)

The 5-fluoro substituent is not merely for potency; it is a pharmacokinetic (PK) tool.

  • C5 Oxidation Blockade: The C5 position of the indazole ring is electron-rich and prone to hydroxylation by CYP450 enzymes. Replacing the C5-hydrogen with fluorine (a bioisostere with high electronegativity) blocks this metabolic soft spot, extending the half-life (

    
    ) of the final drug candidate.
    

Experimental Protocols

Synthesis Utility: Suzuki-Miyaura Cross-Coupling

The most common workflow involves coupling a boronic acid to the 7-iodo position. This protocol validates the reactivity of the scaffold.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Preparation: In a nitrogen-purged reaction vial, combine the this compound, boronic acid, and base.

  • Solvation: Add the degassed Dioxane/Water mixture.

  • Catalysis: Add the Palladium catalyst quickly to minimize air exposure. Seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS for the consumption of the iodide (Starting material usually elutes later than the product due to the heavy iodine atom).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Biological Assay: Kinase Selectivity Profiling (Generic Protocol)

Once the library is generated, compounds are screened.

  • Assay Type: FRET-based or ADP-Glo™ Kinase Assay.

  • Readout: IC₅₀ (Half-maximal inhibitory concentration).

  • Control: Staurosporine (Pan-kinase inhibitor) or Pazopanib (Indazole-based reference).

Workflow Visualization

The following diagram outlines the iterative cycle of using this compound in a Fragment-Based Drug Discovery (FBDD) campaign.

Workflow Start Scaffold: 5-F-7-I-Indazole Step1 Step 1: N-Protection (THP or SEM group) Start->Step1 Regiocontrol Step2 Step 2: Cross-Coupling (Suzuki/Sonogashira at C7) Step1->Step2 Diversification Step3 Step 3: Deprotection (Remove N-PG) Step2->Step3 Restore Hinge Binder Library Library of 7-Substituted 5-Fluoroindazoles Step3->Library Screen Biological Screening (Kinase Panel) Library->Screen Screen->Step2 SAR Feedback Loop Lead Lead Candidate (High Potency/Stability) Screen->Lead IC50 < 10nM

Figure 2: Medicinal Chemistry workflow for indazole optimization.

Data Summary: Indazole Structure-Activity Trends

The following table summarizes general SAR trends observed in literature for indazole kinase inhibitors, justifying the selection of the 5-fluoro-7-iodo precursor.

PositionModificationBiological ImpactRationale for 5-F-7-I Scaffold
N1 AlkylationLoss of potency (usually)N1-H is often required for H-bonding to the kinase hinge.
C3 ArylationIncreased PotencyOften targeted after C7 modification.
C5 Fluorine Metabolic Stability Blocks CYP450 oxidation; increases lipophilicity.
C6 Bulky GroupsSteric ClashGenerally avoided; 5,7-substitution pattern is preferred.
C7 Iodine -> Aryl Selectivity/Solubility Projects into solvent channel; key for library generation.

References

  • Zhang, L., et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 23(11), 2783.

  • Boulanger, J., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Bioorganic & Medicinal Chemistry Letters.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • PubChem Compound Summary. (2025). "5-Fluoro-1H-indazole."[1][2][3][4][5][6] National Center for Biotechnology Information.

  • ChemicalBook. (2024). "General Synthesis of Iodo-Indazoles."

Sources

Electronic Control of the Indazole Core: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Electronic structure, tautomeric dynamics, regioselective functionalization, and physicochemical properties.

Executive Summary: The Indazole Bioisostere[1]

The indazole (benzo[


]pyrazole) ring is a privileged scaffold in modern drug discovery, serving as a critical bioisostere for the indole ring (found in tryptophan) and the purine nucleus (found in ATP). Its utility is exemplified by kinase inhibitors such as Axitinib  (VEGFR inhibitor) and Pazopanib  (multi-kinase inhibitor), where the indazole core anchors the molecule within the ATP-binding pocket.

However, the indazole ring presents a unique challenge: tautomeric ambiguity . Unlike indole, indazole possesses two annular nitrogen atoms capable of proton exchange (


- and 

-tautomers). Understanding the electronic effects of substituents on this equilibrium is not merely academic—it is the determinant factor in optimizing potency, solubility, and metabolic stability.

This guide deconstructs the electronic landscape of the indazole ring, providing a predictive framework for regioselective synthesis and rational drug design.

Part 1: The Tautomeric Equilibrium ( vs. )[2][3][4]

The fundamental electronic characteristic of the indazole ring is the prototropic equilibrium between the


-indazole (benzenoid) and 

-indazole (quinonoid) forms.
Thermodynamic Stability

In the gas phase and non-polar solvents, the


-tautomer  is thermodynamically favored over the 

-tautomer by approximately 4.5 kcal/mol . This preference arises because the

-form maintains full aromaticity in the benzene ring, whereas the

-form induces a quinonoid-like disruption of the benzene

-system.
Substituent Effects (Electronic Perturbation)

Substituents on the benzene ring (positions C4–C7) significantly shift this equilibrium via inductive (


) and resonance (

) effects.
  • Electron-Withdrawing Groups (EWGs): Substituents such as

    
    , 
    
    
    
    , or halogens increase the acidity of the N-H proton.
    • Mechanism:[1][2][3][4][5] EWGs pull electron density from the aromatic system, stabilizing the conjugate base (indazolate anion). This generally reinforces the stability of the

      
      -form but increases the rate of deprotonation, facilitating alkylation.
      
  • Electron-Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    destabilize the anion and can slightly shift the equilibrium toward the
    
    
    -form in polar protic solvents due to hydrogen bonding stabilization.
Visualizing the Electronic Landscape

The following diagram illustrates the tautomeric equilibrium and the resonance vectors that dictate reactivity.

Indazole_Electronics cluster_tautomer Tautomeric Equilibrium cluster_reactivity Reactivity Hotspots H1 1H-Indazole (Benzenoid) Thermodynamically Stable H2 2H-Indazole (Quinonoid) Less Stable (+4.5 kcal/mol) H1->H2 Prototropic Shift C3 C3 Position Nucleophilic (EAS Active) H1->C3 Activates N1 N1 Nitrogen Pyrrole-like (H-bond Donor) H1->N1 Defines N2 N2 Nitrogen Pyridine-like (Basic/Nucleophilic) H2->N2 Exposes Lone Pair EWG EWG (e.g., -NO2, -CF3) Increases Acidity EWG->H1 Stabilizes Anion EDG EDG (e.g., -OMe) Increases Electron Density EDG->C3 Enhances EAS

Figure 1: Electronic map of the indazole core showing tautomeric states and reactivity hotspots.

Part 2: Regioselective Reactivity

Electrophilic Aromatic Substitution (EAS)

The indazole ring is less reactive toward EAS than indole but more reactive than benzene.

  • C3 Selectivity: The C3 position is the most electron-rich carbon due to resonance donation from N1. Halogenation (Cl, Br, I) occurs almost exclusively at C3 under standard conditions.

  • C5/C7 Selectivity: If C3 is blocked, or under strongly acidic conditions (protonation of N2), substitution may occur at C5 or C7, though regiocontrol is often poor without directing groups.

The N-Alkylation Conundrum (N1 vs. N2)

One of the most persistent challenges in indazole chemistry is controlling N-alkylation. The indazolate anion is an ambident nucleophile.

ParameterN1-AlkylationN2-Alkylation
Electronic Character Harder nucleophile (Pyrrole-like)Softer nucleophile (Pyridine-like)
Thermodynamics Favored Product (Benzenoid)Kinetic Product (Quinonoid)
Steric Sensitivity Sensitive to C7 substituentsSensitive to C3 substituents
Solvent Effect Favored in non-polar/aprotic (THF)Favored in polar/protic (MeOH) or via specific chelates
The "C7-Substituent Effect"

A critical insight for researchers: Substituents at C7 strongly inhibit N1-alkylation.

  • Mechanism:[1][2][3][4][5] A substituent at C7 creates steric clash with the incoming electrophile at N1. Furthermore, if the C7 substituent is an electron-withdrawing group (e.g.,

    
    , 
    
    
    
    ) or a lone-pair donor, electrostatic repulsion can drive the reaction almost exclusively to N2 .

Part 3: Physicochemical Properties

Understanding the pKa is vital for predicting solubility and permeability (LogD).

Table 1: Comparative pKa and Electronic Properties
SpeciespKa (approx.)[6][7][8]Electronic StateImplication for Drug Design
Indazole (Neutral) 13.9 (N-H deprotonation)Weak AcidDeprotonates with bases like

,

, NaH.
Indazolium (Cation) 1.0 – 1.3 (N2 protonation)Very Weak BaseProtonates only in strong acid (e.g., stomach pH).
3-Chloroindazole ~13.0Enhanced AcidityEWG at C3 stabilizes the anion; easier to alkylate.
5-Nitroindazole ~12.0High AcidityStrong EWG resonance stabilizes negative charge.
3-Aminoindazole ~3.5 (Conjugate acid)Basic Exocyclic AmineThe exocyclic amine is more basic than the ring N2.

Part 4: Strategic Synthesis & Protocols

Workflow: Selecting the Right Alkylation Strategy

To achieve high regioselectivity, choose conditions based on the following decision tree.

Alkylation_Strategy Start Target: N-Alkyl Indazole CheckPos Desired Position? Start->CheckPos N1_Path Target: N1-Alkyl CheckPos->N1_Path N1 N2_Path Target: N2-Alkyl CheckPos->N2_Path N2 Cond_N1 Standard Conditions: NaH / THF or DMF (Thermodynamic Control) N1_Path->Cond_N1 Check_C7 Is C7 Substituted? Cond_N1->Check_C7 Warning Warning: C7 steric bulk will force N2 mixture. Check_C7->Warning Yes High N1 Selectivity High N1 Selectivity Check_C7->High N1 Selectivity No Solution_N1 Strategy: Use THP protection or cyclization of hydrazones Warning->Solution_N1 Cond_N2 Strategy 1: Kinetic Control Meerwein Salt (R3O+ BF4-) N2_Path->Cond_N2 Cond_N2_Pfizer Strategy 2: Acid Catalysis Alkyl Trichloroacetimidates (Pfizer Protocol) N2_Path->Cond_N2_Pfizer

Figure 2: Decision matrix for regioselective N-alkylation of indazoles.

Protocol 1: Thermodynamic N1-Alkylation (General)

Applicability: Unsubstituted indazoles or C3/C4/C5/C6 substituted analogs.[9] Mechanism:


 displacement via the thermodynamically stable indazolate anion.
  • Reagents: Indazole substrate (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Alkyl Halide (1.1 eq).

  • Solvent: Anhydrous THF (favors contact ion pairs, promoting N1) or DMF.

  • Procedure:

    • Cool a solution of indazole in THF to 0°C under

      
      .
      
    • Add NaH portion-wise. Evolution of

      
       gas will be observed.
      
    • Stir for 30 min at 0°C to ensure complete deprotonation (formation of sodium indazolate).

    • Add the Alkyl Halide dropwise.

    • Warm to room temperature (or reflux if sterically hindered) and monitor by LCMS.

  • Workup: Quench with

    
    , extract with EtOAc.
    
  • Expected Outcome: >90% N1-isomer (unless C7 is substituted).[9]

Protocol 2: Highly Selective N2-Alkylation (Pfizer Protocol)

Applicability: Synthesis of N2-alkylated indazoles (e.g., Pazopanib analogs) avoiding difficult chromatographic separations. Mechanism: Acid-catalyzed alkylation using trichloroacetimidates. The reaction proceeds via a transition state that favors the nucleophilic attack of N2 (which has higher electron density in the neutral tautomer) on the activated imidate.

  • Reagents: Indazole substrate (1.0 eq), Alkyl 2,2,2-trichloroacetimidate (1.2 eq),

    
     (catalytic, 0.1 eq) or TMSOTf.
    
  • Solvent: Dry THF or Dichloromethane (DCM).

  • Procedure:

    • Dissolve indazole and the alkyl trichloroacetimidate in THF.

    • Add the Lewis Acid catalyst (

      
      ) at room temperature.
      
    • Stir for 2–16 hours. A precipitate (trichloroacetamide byproduct) often forms.

  • Validation: This method typically yields >95:5 N2:N1 selectivity due to the kinetic preference of the N2 lone pair attacking the electrophile.

References

  • Vertex AI Search. (2026). Indazole N1 vs N2 alkylation selectivity and electronic effects. Retrieved from 10

  • Beilstein J. Org.[11] Chem. (2021).[2][12] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Retrieved from 12

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from 2

  • RSC Advances. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from 13

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions. Retrieved from 14

Sources

Methodological & Application

Optimized Protocol for the Regioselective C-3 Iodination of 5-Fluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The functionalization of the indazole scaffold is a cornerstone in the synthesis of kinase inhibitors and other small-molecule therapeutics. Specifically, 3-iodo-5-fluoro-1H-indazole serves as a critical intermediate, allowing for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at the C-3 position.

While direct electrophilic aromatic substitution (EAS) on indazoles is well-documented, the presence of the electron-withdrawing fluorine atom at the C-5 position deactivates the ring system, potentially reducing reaction rates and yield. This protocol details an optimized, base-mediated iodination strategy using Iodine (


) and Potassium Hydroxide (KOH)  in DMF.[1][2] This method is selected over N-iodosuccinimide (NIS) or oxidative conditions (

/

) due to its superior scalability, cost-efficiency, and high regioselectivity for the C-3 position over the N-1 or benzenoid ring positions.

Mechanistic Rationale

The regioselectivity of this reaction is driven by the acidity of the N-1 proton (


 in DMSO for unsubstituted indazole). The 5-fluoro substituent, through inductive withdrawal, slightly increases this acidity, facilitating deprotonation.
  • Activation: KOH deprotonates the N-1 nitrogen, generating the indazolyl anion .

  • Regiocontrol: The negative charge is delocalized, but the C-3 position possesses significant nucleophilic character in the anionic state (unlike the neutral species where C-3 is less reactive).

  • Substitution: The anion attacks the electrophilic iodine species (

    
    ), resulting in exclusive C-3 iodination.
    
Mechanistic Pathway (DOT Visualization)

IndazoleIodination SM 5-Fluoro-1H-indazole (Neutral) Anion Indazolyl Anion (Nucleophilic Species) SM->Anion Deprotonation (-H+) Base KOH (Base) Base->Anion TS Transition State (C-3 Attack) Anion->TS Electrophilic Attack Iodine Iodine (I-I) Iodine->TS Product 3-Iodo-5-fluoro-1H-indazole TS->Product Elimination of I-

Figure 1: Mechanism of base-mediated C-3 iodination. The formation of the indazolyl anion is the rate-determining step for regioselectivity.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[3]Density/Conc.[4]Role
5-Fluoro-1H-indazole 136.131.0SolidSubstrate
Iodine (

)
253.811.2Solid (Prills)Electrophile
Potassium Hydroxide (KOH) 56.112.5Pellets/FlakesBase
DMF 73.09-AnhydrousSolvent
Sodium Thiosulfate (

)
158.11-10% aq. soln.Quenching Agent
Step-by-Step Methodology

Pre-requisites:

  • Ensure all glassware is clean and dry.

  • Perform reaction in a fume hood (Iodine sublimation hazard).

Step 1: Solubilization & Deprotonation

  • Charge a 3-neck round-bottom flask with 5-Fluoro-1H-indazole (1.0 eq).

  • Add DMF (approx. 5-7 mL per gram of substrate).

  • Add KOH (2.5 eq) in a single portion.

    • Note: The solution may change color (often yellow/orange) indicating anion formation.

    • Process Tip: Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation before adding iodine. This minimizes side reactions.

Step 2: Iodination

  • Dissolve Iodine (1.2 eq) in a minimal amount of DMF (separately) or add solid iodine portion-wise over 20 minutes.

    • Critical Control: Adding iodine as a solution is preferred to avoid local high concentrations that could promote over-iodination, although the 5-F deactivation makes di-iodination less likely than in unsubstituted indazoles.

  • Stir the reaction mixture at RT for 2–4 hours .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LCMS. The starting material (SM) peak should disappear. The product is less polar than the SM.

Step 3: Quenching & Workup

  • Cool the reaction mixture to 0–5°C using an ice bath.

  • Slowly add 10% aqueous

    
      (Sodium Thiosulfate) with vigorous stirring.
    
    • Observation: The dark iodine color should fade to a light yellow/white suspension.

  • Dilute further with cold water (approx. 3x reaction volume).

  • The product usually precipitates as a solid.

    • If Solid: Filter the precipitate, wash copiously with water (to remove DMF/KOH), and dry under vacuum at 45°C.

    • If Oiling Occurs: Extract with Ethyl Acetate (3x), wash combined organics with brine (2x) and water (2x) to remove DMF. Dry over

      
      , filter, and concentrate.
      

Step 4: Purification

  • The crude purity is typically >90%.

  • If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Experimental Workflow (DOT Visualization)

Workflow Start Start: 5-Fluoro-1H-indazole Step1 Dissolve in DMF Add KOH (2.5 eq) Start->Step1 Step2 Add Iodine (1.2 eq) Stir RT, 2-4h Step1->Step2 Check QC Check (TLC/LCMS) Conversion > 98%? Step2->Check Check->Step2 No (Add more I2/Time) Quench Quench with 10% Na2S2O3 Dilute with H2O Check->Quench Yes Isolate Filtration (Solid) or Extraction (Oil) Quench->Isolate Purify Recrystallization (EtOH/H2O) Isolate->Purify Final Final Product: 3-Iodo-5-fluoro-1H-indazole Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Quality Control & Validation

To ensure the protocol was successful, the following analytical signatures must be verified.

MethodExpected ResultCausality/Reasoning
1H NMR Loss of signal at ~8.0 ppm (C-3 Proton).The C-3 proton is replaced by Iodine.[1][2][5][6]
1H NMR Downfield shift of H-4.The bulky Iodine atom at C-3 exerts a deshielding effect (steric/electronic) on the adjacent H-4 proton.
LCMS Mass shift of +125.9 Da.Replacement of H (1.01) with I (126.90).
Appearance Off-white to pale yellow solid.Dark color indicates residual iodine; wash with thiosulfate again.

Self-Validating Check: If the 1H NMR shows a doublet at the C-4 position that is significantly shifted compared to the starting material, but the integration corresponds to the correct number of aromatic protons (3 remaining), the regioselectivity is confirmed.

Safety & Handling (HSE)

  • Iodine (

    
    ):  Corrosive and causes severe burns. The vapor is irritating to the respiratory system. Weigh in a fume hood.
    
  • DMF (Dimethylformamide): Potent liver toxin and readily absorbed through the skin. Use butyl rubber gloves.

  • 5-Fluoro-1H-indazole: Treat as a potential irritant and harmful if swallowed.[7]

References

  • General Indazole Iodination: BenchChem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (Accessed 2023). Link

  • Mechanistic Insight: Zhang, X., et al. "Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles." The Journal of Organic Chemistry. (2020). Link

  • Synthetic Utility: Giraud, F., et al. "C3-Indazole Functionalization: A Review." Institute of Chemistry of Clermont-Ferrand. Link

  • Base-Mediated Protocol: Gaikwad, D.D., et al. "Molecular Iodine as an efficient catalyst for the synthesis of indazole."[8] International Journal of ChemTech Research. (2009). Link

  • Safety Data: Fisher Scientific. Safety Data Sheet: 5-Amino-1H-indazole (Analogous hazards). Link

Sources

palladium catalysts for Suzuki coupling of iodo-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Coupling of Iodo-Indazoles

Executive Summary

The indazole scaffold is a privileged pharmacophore in oncology (e.g., Axitinib, Linphanib) and kinase inhibition. Functionalization of the indazole ring, particularly at the C3 position, is frequently achieved via Suzuki-Miyaura cross-coupling. However, iodo-indazoles present unique challenges: the acidic N-H proton (pKa ~14) can poison palladium catalysts, and the electron-rich nature of the pyrazole ring can retard oxidative addition.

This guide provides two distinct, field-validated protocols:

  • Method A (Robust): For N-protected substrates using ferrocenyl-palladium catalysts.

  • Method B (Streamlined): For unprotected (free NH) indazoles using Buchwald precatalysts, eliminating two synthetic steps (protection/deprotection).

Mechanistic Insight & Catalyst Selection

The success of coupling iodo-indazoles hinges on managing the interaction between the palladium center and the nitrogen-rich heterocycle.

The "Indazole Trap"

In standard catalytic cycles, the basic nitrogen atoms (N1/N2) or the deprotonated indazolyl anion can coordinate to the Pd(II) intermediate, forming a stable "off-cycle" resting state that halts turnover.

  • Solution 1 (Steric): Bulky ligands (e.g., XPhos, SPhos) prevent this coordination.

  • Solution 2 (Electronic): Bidentate ligands (e.g., dppf) enforce a cis-geometry that favors reductive elimination over non-productive coordination.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the specific diversion points relevant to indazoles.

SuzukiCycle Pd0 Active Catalyst Pd(0)L OA Oxidative Addition (L)Pd(II)-Indazole-I Pd0->OA + Iodo-Indazole Trap OFF-CYCLE TRAP Pd Coordinated by Indazole Nitrogen OA->Trap Free NH / Non-bulky Ligand TM Transmetallation (L)Pd(II)-Indazole-Ar OA->TM + Ar-B(OH)2 + Base RE Reductive Elimination Product Release TM->RE C-C Bond Formation RE->Pd0 Regeneration

Figure 1: Catalytic cycle showing the "Off-Cycle Trap" where indazole nitrogen coordination deactivates the catalyst.

Catalyst Selection Matrix

Use this table to select the optimal system for your specific substrate.

Catalyst SystemLigand ClassBest For...[1]Key AdvantageLimitation
Pd(dppf)Cl₂·DCM Bidentate FerrocenylProtected Indazoles (SEM, THP, Boc)Extremely robust; resists deiodination side-reactions.Fails with free NH; requires protected substrate.
XPhos Pd G2/G3 Buchwald DialkylbiarylUnprotected Indazoles (Free NH)High activity; bulky ligand prevents N-coordination.Higher cost; air-sensitive in solution.
Pd(PPh₃)₄ Monodentate PhosphineSimple/Non-hindered Cheap, "baseline" catalyst.Poor stability; frequently fails with C3-steric bulk.
PEPPSI-IPr NHC (Carbene)Sterically Demanding Excellent for tetra-ortho substituted couplings.Requires strict anhydrous conditions.

Experimental Protocols

Protocol A: The "Workhorse" (Protected Substrates)

Recommended for scale-up and when the indazole nitrogen is already protected (e.g., SEM, THP, Methyl).

Reagents:

  • Substrate: 1-SEM-3-iodoindazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the iodoindazole, boronic acid, and Pd(dppf)Cl₂.

  • Solvate: Add 1,4-Dioxane.

  • Degas (Critical): Sparge the solution with Argon or Nitrogen for 5 minutes. Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Activate: Add the aqueous Na₂CO₃ solution.

  • Heat: Seal the vial and heat to 85°C for 4–12 hours.

  • Checkpoint: Monitor via LCMS. Look for the disappearance of the M+H (Iodo) peak and emergence of the product peak.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Validation:

  • Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bite angle of the dppf ligand stabilizes the Pd intermediate, reducing protodeiodination (loss of Iodine without coupling).

Protocol B: The "Shortcut" (Unprotected Free-NH)

Recommended for rapid library synthesis or when protection/deprotection steps are undesirable.

Reagents:

  • Substrate: 3-Iodo-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF : Water (10:1 ratio) or n-Butanol

Step-by-Step:

  • Charge: Add 3-iodo-1H-indazole, boronic acid, K₃PO₄, and XPhos Pd G2 to the vial.

  • Solvate: Add the THF/Water mixture.

  • Degas: Sparge with inert gas for 2 minutes.

  • Heat: Heat to 60–80°C . Note: XPhos is highly active; lower temperatures often suffice compared to Protocol A.

  • Reaction Time: Typically complete in 1–4 hours.

  • Workup (Specific): The product will be amphoteric (acidic NH, basic heterocycle). Adjust pH to ~7 during extraction to ensure the product transfers to the organic phase.

Validation:

  • Self-Check: If conversion is low, check the pH of the aqueous layer. The reaction requires basicity to activate the boronic acid, but the indazole NH consumes 1 equivalent of base. Ensure >3 equiv of K₃PO₄ are used.

Troubleshooting & Optimization (Self-Validating Systems)

Use this decision tree to rescue failed reactions.

Troubleshooting Problem Reaction Failed/Low Yield Check1 Is Starting Material Consumed? Problem->Check1 SM_Left Yes: SM Remains Check1->SM_Left SM_Gone No: SM Consumed (De-iodination) Check1->SM_Gone Action1 Catalyst Poisoning? Switch to XPhos Pd G2 or SPhos Pd G2 SM_Left->Action1 Action2 Poor Solubility? Switch Solvent to DMF or n-Butanol SM_Left->Action2 Action3 Protodeboronation? Use Boronic Ester (Pinacol) or MIDA Boronate SM_Gone->Action3 Action4 Reduce Temp to 60°C SM_Gone->Action4

Figure 2: Troubleshooting logic for common Suzuki coupling failure modes.

Key Optimization Tips:

  • Protodeboronation: If the aryl boronic acid is electron-poor (e.g., 2-pyridyl, poly-fluorinated), it may hydrolyze before coupling. Fix: Use the corresponding Pinacol ester or Potassium Trifluoroborate salt.

  • Regioselectivity: C3 is the most reactive position for oxidative addition on the indazole ring (I > Br > Cl). If using a di-halo substrate (e.g., 3-iodo-5-bromoindazole), the Suzuki coupling will occur selectively at C3 first at room temperature.

References

  • Lynch, B. M., et al. "Syntheses of C-3 substituted indazoles." Canadian Journal of Chemistry, 1988.[4]

  • Bermejo, A., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Molecules, 2018.[5]

  • Kinzel, T., Buchwald, S. L., et al. "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society, 2010.

  • Li, H., et al. "Pd-Catalyzed Suzuki–Miyaura Cross-Coupling of 3-Iodo-1H-indazole." MDPI Catalysts, 2023.

  • Perreault, S., et al. "Palladium-catalyzed cross-coupling of unprotected indazoles." Organic Letters, 2016.

Sources

purification of 5-fluoro-7-iodo-1H-indazole by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 5-fluoro-7-iodo-1H-indazole presents specific challenges due to the amphoteric nature of the indazole scaffold.[1] While the halogen substituents (fluorine at C5, iodine at C7) increase lipophilicity, the free N-H proton at position 1 creates significant hydrogen bonding interactions with surface silanols on silica gel. This often results in "tailing" (peak broadening), co-elution with regioisomers (e.g., 3-iodo analogs), or irreversible adsorption.

This guide provides a validated protocol for isolating high-purity (>98%) this compound from crude reaction mixtures. It emphasizes dry-loading techniques to overcome solubility limits and mobile phase modification to suppress silanol interactions.[1]

Physicochemical Profile & Separation Logic

Understanding the analyte is the first step to successful purification.

PropertyValue / CharacteristicChromatographic Implication
Structure This compoundPlanar, aromatic, capable of

-

stacking.[1]
Acidity (pKa) ~11–13 (Indazole N-H)The N-H is acidic enough to interact strongly with acidic silica (pH ~5), causing streaking.
Lipophilicity Moderate (LogP ~2.5–3.[1]0)Soluble in EtOAc, DCM, THF; poor solubility in Hexanes/Heptane.
Key Impurities 1. 5-Fluoro-1H-indazole (Des-iodo precursor)2.[1][2] 5-Fluoro-3,7-diiodo-1H-indazole (Over-iodinated)3.[1] Regioisomers (e.g., 3-iodo)Elution Order on Silica: 1. Di-iodo (Fastest/Least Polar)2. 7-Iodo (Target)3. Des-iodo (Slowest/Most Polar)

Expert Insight: The iodine atom at C7 is bulky and lipophilic, generally making the target compound elute before the non-iodinated precursor but after any di-iodinated byproducts.

Pre-Purification Analysis (TLC Method Development)

Before committing the bulk sample, optimal separation conditions must be established via Thin Layer Chromatography (TLC).

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Detection: UV (254 nm) is primary.[1] Iodine stain is secondary (indazoles stain brown).[1]

  • Solvent Screening:

    • System A (Standard): Hexane/Ethyl Acetate (3:1).[1]

    • System B (Polar): Dichloromethane (DCM)/Methanol (98:2).[1]

The "Tailing" Test: Spot the crude mixture. If the spot looks like a "comet" rather than a circle, the indazole N-H is interacting with the silica.

  • Corrective Action: Add 1% Triethylamine (TEA) to the mobile phase during TLC.[1] If the spot tightens, TEA must be used in the column.

Detailed Protocols

Protocol A: Standard Flash Chromatography (Hexane/EtOAc)

Best for: Removal of non-polar impurities and standard synthesis clean-up.[1]

Materials:

  • Stationary Phase: Irregular Silica Gel (40–63 µm).[1]

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (TEA) - Optional but recommended.[1]

Step-by-Step Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimum amount of THF or Acetone.[1] Note: Do not use DCM if loading onto a Hexane column as it can disrupt the equilibration.

    • Add Silica Gel (ratio 1:2 w/w sample-to-silica) or Celite 545.[1]

    • Evaporate the solvent completely on a rotary evaporator until a free-flowing powder remains.[1]

  • Column Packing:

    • Pack a flash cartridge or glass column with Silica Gel.[1][3][4]

    • Equilibration: Flush with 3 Column Volumes (CV) of 95% Hexane / 5% EtOAc (with 0.5% TEA if tailing was observed).

  • Loading:

    • Carefully add the dry-loaded powder to the top of the column.[4]

    • Add a layer of sand (~1 cm) to protect the bed.

  • Elution Gradient:

    • 0–5 min: Isocratic 5% EtOAc (elutes non-polar di-iodo impurities).

    • 5–20 min: Linear gradient 5%

      
       40% EtOAc.
      
    • 20–30 min: Isocratic 40% EtOAc (elutes target).

    • 30+ min: Flush with 100% EtOAc (elutes polar starting materials).[1]

  • Fraction Collection:

    • Collect fractions (approx. 1/3 of CV size).[1]

    • Check fractions by TLC.[1][3][4][5] The 7-iodo target typically elutes around 25–30% EtOAc.[1]

Protocol B: High-Resolution Separation (DCM/MeOH)

Best for: Separating closely eluting regioisomers (e.g., 3-iodo vs 7-iodo) or if the compound is insoluble in Hexane.[1]

Mobile Phase:

  • Solvent A: Dichloromethane (DCM).[1]

  • Solvent B: Methanol (MeOH).[1]

Gradient:

  • 0–100% DCM (Isocratic, 2 CVs).

  • 0

    
     5% MeOH  in DCM (Linear gradient over 15 CVs).
    
  • Note: Indazoles move very quickly once MeOH is introduced.[1] Shallow gradients (0.5% increments) are crucial.

Visualization of Workflows

Workflow 1: Purification Logic Flow

This diagram illustrates the decision-making process for selecting the correct purification strategy.

PurificationLogic Start Crude this compound TLC TLC Analysis (Hex/EtOAc 3:1) Start->TLC CheckRf Check Rf & Spot Shape TLC->CheckRf Tailing Streaking/Tailing? CheckRf->Tailing AddTEA Add 1% TEA to Mobile Phase Tailing->AddTEA Yes Solubility Soluble in Hexane? Tailing->Solubility No AddTEA->Solubility StdCol Protocol A: Hex/EtOAc (Gradient 5-50%) RunCol Run Flash Column StdCol->RunCol WetLoad Wet Loading (Dissolve in DCM/Hex) Solubility->WetLoad Yes DryLoad Dry Loading (Adsorb on Silica/Celite) Solubility->DryLoad No (Precipitates) WetLoad->StdCol DryLoad->StdCol Analyze Analyze Fractions (TLC/LCMS) RunCol->Analyze

Caption: Decision matrix for optimizing column conditions based on TLC behavior and solubility.

Workflow 2: Impurity Elution Profile

Visualizing the separation order to guide fraction collection.[1]

ElutionOrder cluster_column Silica Column Flow Direction Impurity1 Di-iodo Impurity (Fastest, Rf ~0.6) Target 5-F-7-I-Indazole (Target, Rf ~0.35) Impurity1->Target Separation Gap Impurity2 Starting Material (Slowest, Rf ~0.2) Target->Impurity2 Separation Gap

Caption: Expected elution order on Silica Gel 60 using Hexane/EtOAc gradient.

Troubleshooting & Expert Tips

IssueCauseSolution
Co-elution The 7-iodo and 3-iodo regioisomers have very similar polarities.[1]Switch to DCM/MeOH gradient (0-2% MeOH).[1] The selectivity of DCM often differs from Hex/EtOAc for isomers.[1]
Sample Precipitation Sample is not soluble in the starting mobile phase (Hexane).Do NOT wet load with pure DCM; it will wash the compound down too fast.[1] Use Dry Loading on Celite.[1]
Product Loss Irreversible adsorption to silica.[1]Flush the column with EtOAc/MeOH (9:1) at the end. If product is recovered here, future runs require higher polarity or alumina stationary phase.
Yellow Fractions Iodine liberation (decomposition).[1]Keep fractions cool and away from light.[1] Indazoles are generally stable, but C-I bonds can be light-sensitive.[1]

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.J. Org.[1] Chem.1978 , 43(14), 2923–2925. Link[1]

  • Meanwell, N. A., et al. Regiospecific Functionalization of 1H-Indazoles.[1]Journal of Medicinal Chemistry, 2015 .[1] (General reference for halo-indazole handling in kinase inhibitor synthesis).

  • PubChem Compound Summary. this compound.[1] National Center for Biotechnology Information.[1] Link

  • Reich, H. J. Common Solvents and their Properties.[1] University of Wisconsin-Madison. (Reference for solvent polarity selection).

Sources

Application Notes & Protocols: N-Protection Strategies for 5-fluoro-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Protecting 5-fluoro-7-iodo-1H-indazole

The this compound scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its unique substitution pattern—an electron-withdrawing fluorine at C5 and a versatile iodine handle at C7—makes it a highly valuable building block for the synthesis of complex therapeutic agents, particularly kinase inhibitors and other targeted therapies.[1][2][3] The iodine atom at the C7 position is primed for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.

However, the acidic N-H proton of the indazole ring presents a significant challenge. Its presence can interfere with organometallic reagents, lead to undesired side reactions, and complicate product purification. Furthermore, direct functionalization of the indazole core, such as alkylation or arylation, can occur non-selectively at either the N1 or N2 position, leading to regioisomeric mixtures that are often difficult to separate.[4][5]

Therefore, a robust N-protection strategy is not merely a procedural step but a cornerstone of any successful synthetic campaign involving this scaffold. An ideal protecting group must:

  • Be introduced in high yield and with predictable regioselectivity.

  • Remain stable throughout multi-step synthetic sequences, particularly under cross-coupling conditions.

  • Be cleaved cleanly and selectively under mild conditions that do not compromise the integrity of the final molecule.

This guide provides a detailed analysis of suitable N-protecting groups for this compound, complete with field-proven protocols and the scientific rationale behind their application.

The Critical Choice: Navigating N1 vs. N2 Regioselectivity

The indazole ring exists in two tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] The outcome of N-alkylation is highly dependent on reaction conditions, often leading to a kinetically favored N2 product or a thermodynamically favored N1 product.[6][7]

  • Basic Conditions (e.g., NaH, K₂CO₃): Deprotonation of the indazole N-H creates a delocalized anion. Trapping this anion with an electrophile often results in a mixture of N1 and N2 isomers, with the ratio influenced by solvent, temperature, and the specific electrophile used.[5][6]

  • Acidic Conditions: Under mildly acidic conditions, the more nucleophilic N2 lone pair can sometimes be targeted selectively.[5][8]

  • Substituent Effects: The electronic nature of the substituents on the benzene ring significantly influences the acidity of the N-H proton and the nucleophilicity of the two nitrogen atoms. The electron-withdrawing fluorine and iodine atoms in this compound increase the acidity of the N-H proton, which can affect the choice of base and reaction conditions.[4]

The following workflow provides a logical path for selecting an appropriate protection strategy based on the desired synthetic outcome.

G start Start: Need to protect This compound q1 Is subsequent chemistry incompatible with an acidic N-H? start->q1 subsequent_chem Will subsequent steps involve strong bases, organometallics, or cross-coupling reactions? q1->subsequent_chem Yes proceed_unprotected Proceed without protection (High risk of side reactions) q1->proceed_unprotected No select_pg Select a robust N-protecting group subsequent_chem->select_pg Yes sem SEM Group (N2-selective, robust) select_pg->sem High Stability Needed thp THP Group (Acid labile, good for milder sequences) select_pg->thp Mild Acid Deprotection Desired boc Boc Group (Use with caution, base/heat labile) select_pg->boc Acid Stability Needed, No Strong Base/Heat

Caption: Decision workflow for N-protection strategy.

Comparative Analysis of Key Protecting Groups

The choice of protecting group is dictated by the planned synthetic route. The following table summarizes the properties of three commonly employed groups for indazoles.

Protecting GroupIntroduction ConditionsStability ProfileDeprotection ConditionsKey Considerations
SEM (2-(Trimethylsilyl)ethoxymethyl)NaH, SEM-Cl in THF/DMF[9]Stable to strong bases (n-BuLi), nucleophiles, organometallics, and many cross-coupling conditions.[9][10]Fluoride sources (TBAF) or strong acid (HCl).[10][11][12]Often provides excellent regioselectivity for the N2 position.[9][10] The N-SEM bond is more robust than O-SEM, sometimes requiring heat for cleavage.[11]
THP (Tetrahydropyranyl)DHP, cat. acid (e.g., MsOH, PPTS) in CH₂Cl₂/THF.[13][14]Stable to basic, reductive, and organometallic reagents.Mild acidic hydrolysis (e.g., aq. HCl in EtOH, PPTS in EtOH).[14][15]Introduces a new stereocenter. Can be N1 or N2 selective depending on conditions.[13] Easy to install and remove.
Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAP, base (e.g., TEA) in CH₂Cl₂/THF.[16][17]Stable to hydrogenolysis and nucleophiles. Labile to strong acids and some bases/heat.[8]Strong acid (TFA, HCl). Can be cleaved under some basic or thermal conditions.[8][16]Can be unstable under certain cross-coupling conditions (e.g., microwave heating).[16] Often used when acid lability is required.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for substituted indazoles and are expected to be highly effective for this compound.

Protocol 1: N2-Selective SEM Protection

The SEM group is an excellent choice for multi-step syntheses requiring a robust protecting group. It is known to favor N2 protection, which can be advantageous for directing subsequent C3-functionalization if needed.[6][10]

Caption: Reaction scheme for N-SEM protection.

Methodology:

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Basification: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 5-10 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the acidic indazole N-H to form the corresponding sodium salt, activating it for nucleophilic attack.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should cease.

  • Addition of SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise to the reaction mixture at 0 °C. Causality: SEM-Cl is the electrophile that traps the indazole anion. Slow addition at low temperature helps control the exothermic reaction and can improve regioselectivity.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired N-SEM protected indazole. The major isomer is expected to be the N2 product.[9]

Protocol 2: N-THP Protection

The THP group is a classic, acid-labile protecting group suitable for shorter synthetic sequences where stability to strong base is required.

Caption: Reaction scheme for N-THP protection.

Methodology:

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.3 M in a round-bottom flask under an inert atmosphere.

  • Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) to the solution.

  • Acid Catalyst: Cool the mixture to 0 °C and add a catalytic amount of methanesulfonic acid (MsOH, ~0.05 equiv) or pyridinium p-toluenesulfonate (PPTS). Causality: The acid protonates DHP, forming a reactive oxocarbenium ion which is the key electrophile for the reaction with the indazole nitrogen.[18]

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quenching and Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. Note that this procedure may yield a mixture of N1 and N2 isomers, which may require careful chromatographic separation.[13]

Protocols for Deprotection

Protocol 3: SEM Group Removal (Fluoride-Mediated)

This is the most common method for cleaving the SEM group from a nitrogen atom.

Methodology:

  • Dissolution: Dissolve the N-SEM protected indazole (1.0 equiv) in anhydrous THF.

  • Reagent Addition: Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0-3.0 equiv) dropwise at room temperature.[11]

  • Reaction: Stir the reaction at room temperature or heat to 50-60 °C. Causality: The fluoride ion attacks the silicon atom, initiating an elimination cascade that liberates the free N-H, ethene, and trimethylsilyl fluoride. N-SEM cleavage can be sluggish and often requires elevated temperatures.[11][12]

  • Monitoring: Monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • Work-up: Once complete, cool the reaction mixture, quench with saturated aqueous NH₄Cl solution, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Protocol 4: THP Group Removal (Acidic Hydrolysis)

The THP group is readily removed under mild acidic conditions.

Methodology:

  • Dissolution: Dissolve the N-THP protected indazole (1.0 equiv) in ethanol or methanol.

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) or a milder acid like PPTS (0.2 equiv).[15]

  • Reaction: Stir the solution at room temperature for 1-4 hours. Causality: The acidic medium protonates the acetal oxygen, leading to its cleavage and regeneration of the free N-H and the hemiacetal of DHP, which is in equilibrium with its open-chain form.[14]

  • Monitoring and Work-up: Monitor by TLC. Upon completion, neutralize the acid with saturated NaHCO₃ solution and concentrate the solvent under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Extract the aqueous layer, combine the organic phases, dry, concentrate, and purify as needed.

Conclusion

The successful functionalization of this compound is critically dependent on a well-chosen N-protection strategy. For complex, multi-step syntheses involving harsh reagents or cross-coupling reactions, the robust and N2-selective SEM group is the superior choice. For shorter sequences where mild, acidic deprotection is feasible, the THP group offers a practical alternative. Careful consideration of the reaction conditions, particularly the choice of base and solvent, is paramount to controlling regioselectivity and maximizing yield. The protocols detailed herein provide a reliable foundation for researchers to leverage this valuable building block in their drug discovery and development programs.

References

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2025). ResearchGate. [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (n.d.). PubMed. [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. (2012). ResearchGate. [Link]

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. (2018). ResearchGate. [Link]

  • Methods for preparing indazole compounds. (2006).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2018). Beilstein Journals. [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (2020). Chemical Communications (RSC Publishing). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). PMC. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). PMC. [Link]

  • A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. (2008). ResearchGate. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2011). PubMed. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2005). ACS Publications. [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (1998). ResearchGate. [Link]

  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. (2008). PMC. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2013). PMC. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC. [Link]

Sources

Application Note: 5-Fluoro-7-iodo-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 5-fluoro-7-iodo-1H-indazole (CAS: 1000578-86-2) as a high-value intermediate in drug discovery. While the indazole core is a "privileged scaffold" in kinase and GPCR inhibitor design, this specific halogenated derivative offers a unique dual-utility:

  • Metabolic Modulation (C5-Fluorine): The fluorine atom at the C5 position blocks the metabolically labile site para to the N1 nitrogen, significantly enhancing half-life (

    
    ) and modulating the pKa of the NH group.
    
  • Orthogonal Functionalization (C7-Iodine): The iodine atom serves as a reactive "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing late-stage introduction of solubilizing groups or solvent-front binders without affecting the core binding mode.

This document provides validated protocols for regioselective N-alkylation and C7-diversification, ensuring high yields and structural integrity during library generation.

Chemo-Structural Rationale

The "Halogen Dance" of Utility

In rational drug design, the placement of halogens on the indazole ring is non-trivial.

  • 5-Fluoro Effect: Unsubstituted indazoles are prone to rapid cytochrome P450-mediated oxidation at the C5/C6 positions. The C5-F substitution blocks this primary metabolic soft spot. Additionally, it exerts an electron-withdrawing effect that lowers the pKa of the N-H (typically ~14), increasing the acidity and potentially strengthening hydrogen bond interactions at the hinge region of kinase domains.

  • 7-Iodine Reactivity: The C7 position is sterically sensitive.[1][2][3] An iodine atom here is sufficiently reactive for cross-coupling but bulky enough to influence the twist angle of attached substituents, often forcing them out of planarity—a desirable trait for inducing selectivity in ATP-binding pockets.

Pharmacophore Mapping

The following diagram illustrates the strategic role of each position in a typical Kinase Inhibitor context.

PharmacophoreMap cluster_0 Biological Impact Core Indazole Core (Hinge Binder) Pos5 C5-Fluorine (Metabolic Block) Core->Pos5 Modulates pKa Pos7 C7-Iodine (Diversity Vector) Core->Pos7 Solvent Front Access N1 N1-Nitrogen (Orientation Control) Core->N1 Hydrophobic Pocket

Figure 1: Pharmacophore mapping of the this compound scaffold.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Challenge: Indazoles exist in an N1-H / N2-H tautomeric equilibrium.[1] Alkylation can occur at both nitrogens. N1-alkylation is thermodynamically favored but requires specific conditions to suppress the N2-isomer.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: DMF (anhydrous) or THF

  • Electrophile: Alkyl halide (R-X)

Procedure:

  • Dissolution: Dissolve this compound (1.0 g, 3.8 mmol) in anhydrous DMF (10 mL) under

    
     atmosphere.
    
  • Deprotonation:

    • Method A (Mild): Add

      
       (2.0 eq). Stir at RT for 30 min.
      
    • Method B (Strong): Cool to 0°C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 min until evolution of

      
       ceases.
      
  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Stir at RT (Method A) or 60°C (Method B) for 2–4 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Workup: Quench with water. Extract with EtOAc.[4] Wash organic layer with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). N1-isomer typically elutes after the N2-isomer due to higher polarity, though this varies by substituent.

Data: Regioselectivity Optimization

BaseSolventTemp (°C)N1 : N2 RatioYield (N1)Notes

AcetoneReflux60 : 4055%Poor selectivity (Kinetic control)

DMF2585 : 1578%Standard protocol

THF0 -> 2595 : 588%Recommended (Thermodynamic control)

THF090 : 1082%Good alternative for sensitive R-groups
Protocol B: C7-Suzuki-Miyaura Cross-Coupling

Challenge: The C7-iodine is sterically crowded by the N1-substituent. Standard


 often fails. High-activity catalysts are required.

Reagents:

  • Substrate: N1-alkyl-5-fluoro-7-iodoindazole (1.0 eq)

  • Boronic Acid:

    
     (1.5 eq)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos
  • Base:

    
     (3.0 eq) or 
    
    
    
    (2M aq)
  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Degassing: Charge a microwave vial with the indazole substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed Dioxane/Water mixture (concentration 0.1 M).

  • Catalyst Addition: Add Pd catalyst rapidly under Argon flow.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave (Recommended): Heat to 110°C for 30–60 mins.

  • Workup: Filter through Celite. Dilute with EtOAc/Water. Extract and concentrate.[4]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required to remove de-iodinated byproducts.

Application Workflow: Kinase Inhibitor Library Generation

The following workflow demonstrates the logical progression from the raw intermediate to a focused library of kinase inhibitors (e.g., targeting ITK or VEGFR).

Workflow Start Start: This compound Step1 Step 1: N1-Alkylation (Define Binding Mode) Start->Step1 NaH, R-X, THF Check1 QC: Regioselectivity Check (NOESY NMR) Step1->Check1 Step2 Step 2: C7-Suzuki Coupling (Solvent Front Extension) Check1->Step2 Pass (>90% N1) Step3 Step 3: C3-Functionalization (Optional: Halogenation) Step2->Step3 If C3 diversity needed Final Final Library: 5-F-7-Aryl-Indazoles Step2->Final Pd(dppf)Cl2, Ar-B(OH)2 Step3->Final

Figure 2: Step-by-step library generation workflow.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low N1 Selectivity Reaction is under kinetic control.Switch to NaH/THF and allow longer equilibration time at room temp before adding electrophile.
Stalled Suzuki Coupling Steric hindrance at C7; Pd deactivation.Switch to Pd-XPhos G3 or Pd(dtbpf)Cl2 . Increase temp to 120°C (Microwave).
De-iodination (Protodehalogenation) Hydride source in reaction (often from solvent).Ensure solvents are anhydrous/degassed. Avoid alcoholic solvents if possible.
Poor Solubility Indazole aggregation.Use DMSO/MeOH mixtures for purification.

References

  • Indazole Synthesis & Regioselectivity

    • Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes. BenchChem.[5]

    • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. (2021).[1][2][6][7][8]

  • Medicinal Chemistry Applications

    • Indazole – an emerging privileged scaffold: synthesis and its biological significance.[5][7] PMC (NIH).

    • 7-Azaindole and Indazole: Versatile Scaffolds for Developing Kinase Inhibitors. PubMed.

  • Cross-Coupling Methodologies

    • Suzuki-Miyaura Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. MDPI.

    • Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling.[9] RSC Advances.

Sources

Troubleshooting & Optimization

preventing formation of regioisomers in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-SYN-001
Subject: Preventing Regioisomer Formation in Indazole Synthesis ( vs. Selectivity)

The Tautomeric Trap: Executive Summary

User Context: You are observing mixtures of


- and 

-substituted indazoles. Root Cause: The indazole core exists as a tautomeric equilibrium between

-indazole (benzenoid, thermodynamically stable) and

-indazole (quinoid, less stable).[1][2][3]
  • 
    -Alkylation:  Preserves the benzene ring aromaticity. Generally thermodynamically favored (
    
    
    
    vs
    
    
    ).
  • 
    -Alkylation:  Disrupts the benzene aromaticity (quinoid-like resonance). Often kinetically accessible due to higher electron density/lone pair availability at 
    
    
    
    in the neutral tautomer or specific ion-pairing effects.

The Golden Rule:

If you want


:  Drive the reaction with thermodynamics  (high heat, reversible deprotonation, polar aprotic solvents) or chelation control  (if C3-substituents allow).
If you want 

:
Drive the reaction with kinetics (acid catalysis, diazo compounds, steric blocking of

) or transient directing groups .

Troubleshooting Module: N-Functionalization (Alkylation/Arylation)

Scenario A: "I need the N1-isomer, but I'm getting N2 impurities."

Diagnosis: Your reaction conditions may be too mild, or you are using a non-polar solvent that favors tight ion-pairing at


.

Corrective Actions:

  • Switch to Thermodynamic Conditions:

    • Protocol: Use

      
       in 1,4-dioxane at 90–100°C .
      
    • Mechanism: High temperature helps overcome the activation barrier. While alkylation is often irreversible, higher temperatures favor the transition state leading to the more stable

      
       product (Curtin-Hammett principle application).
      
    • Data Support: Studies show

      
      /dioxane at reflux can boost 
      
      
      
      selectivity to >95% compared to room temperature reactions.[3]
  • The "Chelation" Fix (For C3-substituted Indazoles):

    • If you have an ester/carbonyl at C3: Use

      
       in THF .[3]
      
    • Mechanism: The sodium cation (

      
      ) coordinates between the 
      
      
      
      lone pair and the C3-carbonyl oxygen. This "tight ion pair" blocks
      
      
      and directs the electrophile to
      
      
      .
    • Contraindication: Do not use crown ethers (e.g., 15-crown-5) here; sequestering the cation breaks the chelation and erodes selectivity.

Scenario B: "I need the N2-isomer, but N1 dominates."

Diagnosis: You are fighting thermodynamics. You must use a method that bypasses the anionic competition.

Corrective Actions:

  • Acid-Catalyzed Diazo Strategy (Metal-Free):

    • Protocol: React the indazole with a diazo compound (e.g.,

      
      -diazoesters) using TfOH (Triflic acid, 5-10 mol%)  in DCM at 
      
      
      
      .
    • Why it works: Protonation of the diazo species generates a highly reactive carbocation-like species. The neutral indazole attacks via

      
      , which is the more nucleophilic center in the neutral state (highest HOMO coefficient).
      
    • Selectivity: Can achieve

      
       ratios of 100:0 .
      
  • The Trichloroacetimidate Route:

    • Protocol: Use alkyl 2,2,2-trichloroacetimidates with a Lewis Acid (

      
      ) or Brønsted acid (
      
      
      
      ).
    • Mechanism: Similar to the diazo route, this proceeds via an

      
      -like pathway where the neutral indazole attacks the activated electrophile via 
      
      
      
      .

Troubleshooting Module: De Novo Ring Closure

Issue: "Hydrazine condensation with 1,3-diketones yields inseparable mixtures."

Analysis: The condensation of hydrazines with unsymmetrical 1,3-diketones is notoriously non-selective because the hydrazine can attack either carbonyl group first.

Troubleshooting Protocol:

VariableRecommendationReasoning
Hydrazine Type Use Arylhydrazines with EWGElectron-deficient hydrazines are less nucleophilic, making the initial attack more sensitive to the electrophilicity of the diketone carbonyls.
Solvent Ethanol/HCl (cat) Acid catalysis promotes the formation of the hydrazone at the less hindered carbonyl first.
Stepwise Control Enaminone Route Do not mix all reagents at once. Convert the diketone to an enaminone (using DMF-DMA) first. The hydrazine then selectively attacks the activated double bond, fixing the regiochemistry before cyclization.
Advanced Solution: Ligand-Controlled Pd-Catalysis

For absolute regiocontrol, abandon classical condensation and use Buchwald-Hartwig type cyclization.

  • Protocol: React o-halo-arylhydrazones or o-haloanilines with specific ligands.

  • Ligand Selection:

    • PAd2nBu: Promotes regioselective heteroannulation of o-bromoanilines.[4]

    • Xantphos: Excellent for

      
      -arylation of existing indazoles.
      

Visual Decision Matrix

The following diagram illustrates the logical decision path for selecting the correct synthetic condition based on your desired regioisomer.

IndazoleRegioControl Start START: Select Desired Isomer TargetN1 Target: N1-Isomer (Thermodynamic) Start->TargetN1 TargetN2 Target: N2-Isomer (Kinetic) Start->TargetN2 SubstCheck Is C3 substituted with Carbonyl/Ester? TargetN1->SubstCheck AcidCat Acid Catalysis Use: Diazo + TfOH or Trichloroacetimidate TargetN2->AcidCat Alkylation steric Steric/Electronic Bias Use: Neutral conditions Avoid strong bases TargetN2->steric Arylation Chelation Chelation Control Use: NaH / THF (Na+ directs to N1) SubstCheck->Chelation Yes Thermo Thermodynamic Control Use: Cs2CO3 / Dioxane Reflux (90°C+) SubstCheck->Thermo No

Figure 1: Decision tree for selecting reaction conditions based on the desired indazole regioisomer (


 vs 

).

Standard Operating Procedure (SOP): High-Selectivity N2-Alkylation

Objective: Synthesis of


-alkylated indazoles with >95% regioselectivity.
Reference:  Based on acid-catalyzed diazo functionalization (See Ref 1).

Reagents:

  • 1H-Indazole substrate (1.0 equiv)

  • 
    -Diazoester (1.2 equiv)
    
  • Trifluoromethanesulfonic acid (TfOH) (10 mol%)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Charge a flame-dried reaction vial with the 1H-indazole derivative and anhydrous DCM (

    
     concentration).
    
  • Catalyst Addition: Cool the mixture to

    
    . Add TfOH (10 mol%) dropwise.
    
  • Electrophile Addition: Slowly add the diazo compound (dissolved in minimal DCM) over 10 minutes. Slow addition is critical to prevent diazo-dimerization.

  • Reaction: Stir at

    
     for 30 minutes, then warm to Room Temperature (RT) for 2 hours.
    
  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Validation: Check Regioisomeric Ratio (RR) via crude

    
    -NMR. Look for the distinct shift of the 
    
    
    
    -methylene protons (typically downfield compared to
    
    
    ).

References

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Source: Chemical Communications (RSC). URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry.[3] URL:[Link]

  • Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles. Source: Angewandte Chemie International Edition (PubMed). URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: Beilstein Journal of Organic Chemistry.[3] URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology / Pfizer. URL:[Link]

Sources

Technical Support Center: Troubleshooting N-Alkylation Regioselectivity of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Regiocontrol (N1 vs. N2) in Indazole Functionalization Audience: Medicinal Chemists & Process Development Scientists

The Core Challenge: Tautomeric Ambiguity

The fundamental difficulty in indazole alkylation arises from the annular tautomerism between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.

  • 1H-Indazole (N1): Thermodynamically favored by ~4 kcal/mol due to the retention of full aromaticity in the benzene ring.

  • 2H-Indazole (N2): Kinetically accessible due to the localized nature of the lone pair, but higher in energy.

The Troubleshooting Axiom:

N1-alkylation is the thermodynamic sink. N2-alkylation is the kinetic trap. To favor N1, push for equilibrium (heat, thermodynamic bases). To favor N2, rely on sterics, kinetic control, or specific directing groups.

Diagnostic & Troubleshooting Modules

Module A: Analyzing Substituent Effects (The "Why")

Before altering conditions, diagnose how your substrate's substitution pattern biases the reaction.

FeatureImpact on RegioselectivityTroubleshooting / Adjustment
C7-Substituent Steric Blockade at N1. Bulky groups (e.g., -NO₂, -CO₂Me, -Cl) at C7 destabilize the N1-transition state.To get N2: Use this steric bias to your advantage. To get N1: You must overcome this barrier using high heat (thermodynamic control) or smaller protecting groups first.
C3-Substituent Chelation Control. Groups with lone pairs (Esters, Ketones) at C3 can coordinate with the metal cation (Na⁺, Cs⁺).To get N1: Use NaH in non-polar solvents to form a tight ion pair between N1, the C3-carbonyl, and Na⁺.
Electronic Bias Electron-Withdrawing Groups (EWG) generally increase acidity but can reduce nucleophilicity.General Rule: EWGs on the benzene ring often favor N1 slightly due to electronic stabilization of the N1-anion, unless C7 sterics override this.
Module B: Optimizing Reaction Conditions (The "Knobs")

If your substrate is fixed, your primary levers are Base , Solvent , and Temperature .

Q: I am getting a mixture of N1 and N2. How do I shift to N1?

Recommendation: Shift to Thermodynamic Control .

  • Base: Switch to alkali metal carbonates (Cs₂CO₃ or K₂CO₃).

  • Solvent: Use high-boiling polar solvents (DMF, DMSO) or non-polar solvents at high heat (Toluene/Dioxane).

  • Temperature: Heat is your friend. Run at 80–110°C.

  • Mechanism: High temperature allows the kinetically formed N2-product (if reversible, e.g., in acylation or specific alkylations) to equilibrate to the more stable N1-isomer.

Q: I specifically need the N2-isomer. How do I force this?

Recommendation: Shift to Kinetic Control or Mitsunobu Conditions .

  • Method: The Mitsunobu reaction (PPh₃/DEAD) is the gold standard for N2 selectivity, especially with steric bulk at C7.

  • Alkylation Agent: Use "hard" electrophiles (e.g., Meerwein's reagent, Trimethyloxonium tetrafluoroborate) which react rapidly with the most accessible lone pair (often N2).

  • Solvent: THF or DCM at low temperature (0°C to RT).

  • Base: Avoid thermodynamic bases. Use organic bases or no base (if using diazo compounds with acid catalysis).

Decision Logic & Workflows

The following diagrams visualize the decision-making process for selecting the correct synthetic route.

Diagram 1: Troubleshooting Flowchart

Indazole_Troubleshooting Start START: Target Regioisomer? TargetN1 Target: N1-Alkyl Start->TargetN1 TargetN2 Target: N2-Alkyl Start->TargetN2 CheckC3 Check C3 Substituent TargetN1->CheckC3 CheckC7 Check C7 Substituent TargetN2->CheckC7 StericC7 Bulky C7 Group? CheckC7->StericC7 ChelationC3 C3 Coordinating Group? CheckC3->ChelationC3 Method_Mitsunobu Protocol C: Mitsunobu Reaction (PPh3/DEAD/THF) StericC7->Method_Mitsunobu Yes (Favored) Method_HardElec Protocol D: Hard Electrophile (Meerwein's Reagent) StericC7->Method_HardElec No (Need Kinetic Force) Method_Thermo Protocol A: Thermodynamic Control (Cs2CO3/DMF, Heat) ChelationC3->Method_Thermo No Method_Chelation Protocol B: Chelation Control (NaH/THF, Non-polar) ChelationC3->Method_Chelation Yes (Ester/Ketone)

Caption: Decision tree for selecting reaction conditions based on substrate substitution and target isomer.

Diagram 2: Mechanistic Pathway & Transition States

Reaction_Energy Substrate Indazole Substrate (Tautomeric Mix) TS_N2 TS-N2 (Lower Barrier, Kinetic) Substrate->TS_N2 Fast (Kinetic) TS_N1 TS-N1 (Higher Barrier, Thermodynamic) Substrate->TS_N1 Slow Prod_N2 N2-Product (Less Stable) TS_N2->Prod_N2 Prod_N1 N1-Product (More Stable - Aromatic) TS_N1->Prod_N1 Prod_N2->Prod_N1 Heat/Acid (Isomerization)

Caption: Energy landscape showing N2 as the kinetic product and N1 as the thermodynamic sink.[1]

Validated Experimental Protocols

Protocol A: N1-Selective Alkylation (Thermodynamic/Chelation)

Best for: Unsubstituted indazoles or those with C3-coordinating groups.

  • Preparation: Dissolve substituted indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Why: Sodium promotes tight ion-pairing, particularly if a C3-ester is present, directing alkylation to N1 via a 5-membered chelate [1].

  • Alkylation: Stir for 30 min, then add the Alkyl Halide (1.2 equiv).

  • Reaction: Warm to RT (or 50°C if conversion is slow). Monitor by LCMS.[2]

  • Workup: Quench with NH₄Cl. Extract with EtOAc.

    • Expected Outcome: High N1:N2 ratio (>10:1).[3][4]

Protocol B: N2-Selective Mitsunobu Reaction

Best for: Indazoles with C7-steric bulk or when N2 is strictly required.

  • Preparation: Dissolve indazole (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), and the Alcohol (R-OH, 1.5 equiv) in anhydrous THF or Toluene.

  • Addition: Cool to 0°C. Add DEAD or DIAD (1.5 equiv) dropwise.

    • Why: The bulky phosphonium intermediate encounters steric repulsion at N1 (especially if C7 is substituted), favoring attack by the more accessible N2 lone pair [2].

  • Reaction: Stir at RT for 12–24 h.

  • Note: If conversion is low, do not heat excessively, as this may degrade the selectivity.

Frequently Asked Questions (FAQ)

Q: I used Cs₂CO₃ in DMF and still got a 1:1 mixture. Why? A: This often happens with simple alkyl halides where the activation energy difference between N1 and N2 attack is small.

  • Fix: Switch to Dioxane at reflux (100°C). Recent studies indicate that high-temperature non-polar conditions can push the ratio significantly toward N1 (up to 96%) by ensuring thermodynamic equilibration [1].

Q: Can I convert my isolated N2-isomer into the N1-isomer? A: Often, yes. Heating the N2-alkylated product (if it's an acyl or specific reversible group) or treating it with acid can trigger isomerization to the thermodynamically stable N1 form. However, for simple alkyl groups (methyl, ethyl), this rearrangement is difficult without breaking the C-N bond. In those cases, you must optimize the initial reaction.

Q: How does the "Hard/Soft" (HSAB) theory apply here? A: The N2 nitrogen is generally considered the "harder" nucleophile (more localized charge), while N1 is "softer" (delocalized into the benzene ring). Consequently, hard electrophiles (like Meerwein’s reagent or reacting with diazo compounds under acid catalysis) tend to favor N2 [3].

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. Link

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein Journal of Organic Chemistry, 2021. Link

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 2019. Link

  • Investigation of the Regioselectivity of the Alkylation of Indazoles. Journal of Organic Chemistry, 2003 (Cheung et al.). Link

Sources

Technical Guide: Stability & Handling of 5-Fluoro-7-Iodo-1H-Indazole

[1]

Executive Summary: Critical Handling Parameters
ParameterStatusCritical Action
Photostability High Risk Strict Dark Handling. The C-I bond is photosensitive.[1][2] Exposure causes homolytic cleavage, liberating iodine (pink discoloration).[1]
Solvent Stability Moderate Stable in DMSO/DMF at RT. Avoid protic solvents (MeOH/EtOH) for long-term storage due to potential nucleophilic displacement or H-bonding interference.[1]
pH Sensitivity Moderate The N1-proton is acidic (

).[1] Stable in neutral/acidic buffers. Basic conditions (

) promote deprotonation and N-alkylation/oxidation susceptibility.[1]
Redox Stability Low Incompatible with strong reducing agents (e.g., DTT, TCEP) in the presence of metal traces (deiodination risk).[1]
Module 1: Photostability & Deiodination (The "Pink Solution" Issue)

The most common failure mode for 7-iodoindazoles in solution is photolytic dehalogenation.[1] The Carbon-Iodine bond energy (

1
The Mechanism of Degradation

Upon exposure to light, the molecule undergoes homolytic fission.[1] The 7-iodo position is particularly vulnerable due to steric strain from the adjacent N-H group.[1]

  • Initiation: Photon absorption cleaves the C-I bond, generating an aryl radical and an iodine radical (

    
    ).
    
  • Propagation: The aryl radical abstracts a hydrogen atom from the solvent (e.g., DMSO or Methanol), forming 5-fluoro-1H-indazole (the de-iodinated impurity).[1]

  • Termination: Iodine radicals recombine to form

    
    , which turns the solution pink or brown.
    
Visualizing the Pathway

PhotolysisStartThis compoundLightUV/Vis Light (hv)Start->LightRadicalAryl Radical Intermediate+ Iodine Radical (I•)Light->RadicalHomolytic CleavageProductDegradant:5-Fluoro-1H-IndazoleRadical->ProductH-Abstraction(from Solvent)SideProductFree Iodine (I₂)(Pink Color)Radical->SideProductRadical Recombination

Figure 1: Photolytic degradation pathway leading to deiodination and iodine liberation.

Module 2: Solution State & Tautomerism

Indazoles exist in a tautomeric equilibrium between


13

-tautomer is thermodynamically favored
1
Why this matters for your experiments:
  • NMR Analysis: In DMSO-

    
    , you should observe a broad singlet for the N-H proton around 13.0–13.5 ppm.[1] If you see split peaks or "missing" protons, it may indicate rapid tautomeric exchange (catalyzed by trace acid/base) rather than degradation.[1]
    
  • The "7-Iodo" Effect: The iodine atom at position 7 is bulky.[1] It exerts a steric clash with the N1-H, potentially destabilizing the

    
    -tautomer slightly compared to non-iodinated analogs.[1] This makes the N-H proton more acidic and easier to deprotonate.[1]
    
Solubility Protocol
  • Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Solubility Limit: Typically 10–50 mM.

  • Risk: DMSO is hygroscopic.[4] Accumulation of water (>1%) can cause the hydrophobic this compound to precipitate, often observed as "crashing out" upon freeze-thaw cycles.[1]

Module 3: Troubleshooting Guide (FAQ)
Q1: My stock solution in DMSO turned pink/brown after 1 week. Is it usable?

Verdict: Likely Compromised.

  • Cause: The color indicates free iodine (

    
    ) liberation due to photolysis or oxidation.[1]
    
  • Action: Run an LC-MS. If the parent peak (M+H) is intact but you see a new peak at

    
     (loss of Iodine), discard the stock.[1]
    
  • Prevention: Store future stocks in amber glass vials wrapped in aluminum foil at -20°C.

Q2: I see a precipitate when diluting my DMSO stock into aqueous buffer.

Verdict: Solubility Crash (Not Degradation).

  • Cause: this compound is highly lipophilic.[1] Rapid dilution into water causes aggregation.

  • Action:

    • Use an intermediate dilution step (e.g., dilute DMSO stock 1:10 into Ethanol or PEG-400 first).[1]

    • Ensure the final DMSO concentration in the assay is 0.5–1.0% to maintain solubility.[1]

    • Add a surfactant (e.g., 0.01% Tween-20) to the assay buffer before adding the compound.[1]

Q3: Can I use DTT or TCEP in my assay buffer?

Verdict: Proceed with Caution.

  • Risk: While aryl iodides are generally stable to thiols, the presence of trace transition metals (Cu, Fe, Pd from synthesis) can catalyze reductive deiodination in the presence of DTT/TCEP.[1]

  • Recommendation: Use TCEP (non-thiol) over DTT if reducing agents are required, and ensure buffers are metal-free (use EDTA/EGTA).[1]

Troubleshooting Workflow

Use this logic tree to diagnose stability issues in your workflow.

TroubleshootingIssueObserved IssueColorSolution turnedPink/Brown?Issue->ColorPptPrecipitate/Cloudiness?Issue->PptPeaksExtra Peaks in LCMS?Issue->PeaksLightLeakPhotolysis (Iodine Release)ACTION: Discard & Protect from LightColor->LightLeakYesWaterCheckDid you dilute >100xinto water?Ppt->WaterCheckYesMassCheckDe-iodinated Product(Photolysis or Reduction)Peaks->MassCheckMass = M-126?AggregationAggregation/Crash-outACTION: Add 0.01% Tween-20WaterCheck->AggregationYesMoistureWet DMSO (Hygroscopic)ACTION: Use Anhydrous DMSOWaterCheck->MoistureNo (In Stock)

Figure 2: Diagnostic logic for identifying stability failure modes.

References
  • Photostability of Aryl Iodides: ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation (ICH).[1]

  • Indazole Tautomerism: Catalán, J., et al. "The tautomerism of indazole in the gas phase and in solution." Journal of the American Chemical Society 110.13 (1988): 4105-4111.[1] (Fundamental reference for 1H vs 2H stability).

  • DMSO Stability: Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions."[5] Journal of Biomolecular Screening 8.3 (2003): 292-304.[1]

  • Halogen Bonding in Indazoles: Cavallo, G., et al. "The Halogen Bond."[1] Chemical Reviews 116.4 (2016): 2478–2601.[1] (Context for 7-iodo interactions).

Technical Support Center: Advanced Cross-Coupling Protocols for 5-Fluoro-7-Iodo-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting & Optimization of C7-Functionalization Audience: Medicinal Chemists / Process Chemists

Executive Summary: The Substrate Challenge

You are working with 5-fluoro-7-iodo-1H-indazole . This is not a standard aryl iodide.[1] It presents a "Perfect Storm" of three competing chemical behaviors that cause standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) to fail:

  • Steric Occlusion (The C7 Problem): The C7-iodine is peri-positioned to the N1-H. This creates significant steric clash, inhibiting the approach of bulky palladium complexes during the oxidative addition or transmetallation steps.

  • The N1-H Acid Trap: The C5-fluorine atom is electron-withdrawing, increasing the acidity of the N1-proton (pKa < 14). Under basic coupling conditions, the N1 is deprotonated, turning the substrate into a nucleophile (N-arylation) rather than an electrophile, or poisoning the catalyst by forming stable Pd-amidates.

  • Electronic Deactivation: The electron-poor nature of the fluorinated ring facilitates oxidative addition but significantly retards reductive elimination, often leading to protodehalogenation (loss of Iodine) rather than coupling.

This guide provides alternative, high-fidelity protocols to bypass these failure modes.

Decision Logic: Experimental Workflow

Before selecting a protocol, determine your protecting group strategy. The presence of the N1-H is the primary determinant of success.

IndazoleLogic Start Substrate: 5-F-7-I-Indazole Q1 Is N1 Protected? Start->Q1 Yes Yes (THP, SEM, Boc) Q1->Yes No No (Free NH) Q1->No StericCheck Coupling Partner Sterics? Yes->StericCheck Direct Direct Coupling Required? No->Direct Standard Standard Suzuki (Pd(dppf)Cl2, K3PO4) StericCheck->Standard Linear/Small Advanced Steric Protocol (Pd-G3-XPhos) StericCheck->Advanced Ortho-subst/Bulky LigandSwitch Use Pd-G3-SPhos (High base tolerance) Direct->LigandSwitch Suzuki/Buchwald NiRoute Nickel Catalysis (Base-free/Reductive) Direct->NiRoute Alkyl/Aryl Halide

Figure 1: Decision tree for selecting the optimal catalytic system based on N1-protection status.

Protocol A: The "Steric-Buster" Suzuki Coupling

Use Case: Coupling hindered boronic acids/esters to C7 when standard Pd(0) fails.

The Science: Standard ligands (PPh₃, dppf) are too small to force the reductive elimination at the crowded C7 position. We utilize Buchwald G3/G4 Precatalysts with dialkylbiaryl phosphine ligands (XPhos or RuPhos). These ligands are bulky enough to promote reductive elimination but flexible enough to allow oxidative addition.

Optimized Conditions
ComponentReagentRole
Catalyst XPhos Pd G3 (2–5 mol%)Rapid activation; prevents Pd-black formation.
Base K₃PO₄ (2.0 equiv, aq.)[2]Anhydrous bases often fail here; water aids boronate speciation.
Solvent 1,4-Dioxane / H₂O (4:1)The biphasic system is critical for solubility.
Temp 80–100 °CRequired to overcome the activation energy of the C7 position.
Step-by-Step Protocol
  • Charge: Add this compound (1.0 eq), Boronic Acid (1.5 eq), and XPhos Pd G3 (0.03 eq) to a vial.

  • Purge: Seal and purge with Argon/N₂ for 5 minutes. Oxygen is fatal to this cycle.

  • Solvent: Add degassed Dioxane (0.2 M concentration).

  • Activation: Add degassed 0.5 M K₃PO₄ aqueous solution via syringe.

  • Reaction: Heat to 90 °C for 4–12 hours.

  • Monitor: Check TLC. Look for the disappearance of the starting material (UV active).

    • Note: If the reaction stalls at 50%, add a second charge of boronic acid (0.5 eq), NOT catalyst.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling (XEC)

Use Case: Coupling with Alkyl Halides (sp³-sp² coupling) or when avoiding precious metals.

The Science: Unlike Pd, Nickel can access single-electron transfer (SET) pathways. This allows you to couple the C7-Iodide directly with an alkyl bromide/iodide, avoiding the need to synthesize a boronic acid. This is an "electrophile-electrophile" coupling.

Optimized Conditions
ComponentReagentRole
Catalyst NiBr₂·glyme (10 mol%)Precursor to the active Ni(0)/Ni(I) species.
Ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) Stabilizes the Ni-center.
Reductant Manganese (Mn⁰) powder (2.0 eq)Regenerates the catalyst (turnover).
Additive TFA (trace) or NaI Activates the Mn surface.
Solvent DMA or DMF (Anhydrous)Polar aprotic solvents are mandatory.
Step-by-Step Protocol
  • Glovebox/Schlenk: This reaction is highly air-sensitive .

  • Mix: Combine 5-F-7-I-indazole (1.0 eq), Alkyl Bromide (1.5 eq), NiBr₂·glyme (10 mol%), dtbbpy (15 mol%), and Mn powder (2.0 eq).

  • Solvent: Add anhydrous DMA.

  • Activate: Add 10 µL of TMSCl or TFA to activate the Mn surface (you may see bubbling).

  • Run: Stir vigorously at 60 °C.

  • Quench: Dilute with EtOAc and wash with 1M HCl (to remove Ni/Mn salts).

Protocol C: Copper-Catalyzed Ullmann Amination (C-N Bond)

Use Case: Converting C7-I to C7-NH₂ or C7-NHR (Amination) where Buchwald-Hartwig fails due to N1 interference.

The Science: Copper catalysis proceeds via a different mechanistic cycle (likely radical or Cu(I)/Cu(III)) that is less sensitive to the "poisoning" effect of the free N1-H indazole than Palladium.

Optimized Conditions
  • Catalyst: CuI (10 mol%)[3]

  • Ligand: L-Proline (20 mol%) or 2-Acetylcyclohexanone.

  • Base: K₂CO₃ (2.0 eq).

  • Solvent: DMSO (Required for temperature).

  • Temp: 90–110 °C.

Troubleshooting & FAQs

Q1: I am seeing significant N-arylation (N1-coupling) instead of C7-coupling. Why?

A: This is a regioselectivity failure. The N1-H (pKa ~14) is deprotonated by your base, making N1 a better nucleophile than the Pd-center is an electrophile.

  • Fix 1 (Protection): Protect N1 with THP (Tetrahydropyranyl) or SEM. These are orthogonal to base and easily removed with acid later.

  • Fix 2 (Base Switch): If you must work unprotected, switch to a weaker base like K₂CO₃ or K₃PO₄ and avoid NaOtBu. Use a highly active precatalyst (Pd-G4-XPhos) to speed up the C-coupling relative to the N-alkylation background rate.

Q2: The reaction turns black immediately and yields are low.

A: "Pd-Black" formation indicates ligand dissociation. Your catalyst is decomposing before it can react.

  • Fix: You are likely using Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand. Switch to a Precatalyst (e.g., XPhos Pd G3). These are stable until they enter the catalytic cycle.

  • Fix: Ensure your solvent is thoroughly degassed. Oxygen accelerates catalyst decomposition.

Q3: I see "Protodehalogenation" (Product is 5-fluoro-indazole, Iodine is gone).

A: This is a reduction side-reaction. The Pd(II)-Ar species is grabbing a hydride (from solvent or impurities) instead of transmetallating.

  • Fix: Switch solvents. Avoid alcohols (MeOH, EtOH, iPrOH). Use Dioxane, Toluene, or DMF.

  • Fix: Increase the concentration of the coupling partner (Boronic acid/amine) to outcompete the hydride source.

Q4: Can I use microwave irradiation?

A: Yes, and it is recommended. The C7 position is sterically hindered. Microwave heating (100–120 °C for 30–60 mins) provides the thermal energy to overcome the steric barrier without the long reaction times that lead to catalyst decomposition.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

    • Source: National Institutes of Health (NIH) / PMC.
    • Relevance: Validates the use of precatalysts (P1/P2) for unprotected indazoles.
    • URL:[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.

    • Source: Royal Society of Chemistry (RSC).
    • Relevance: Provides the logic for using AntPhos/XPhos type ligands for di-ortho substituted (hindered) systems.
    • URL:[Link]

  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds (and Halides).

    • Source: Chemical Reviews (via NIH).
    • Relevance: Foundational text for Ni-c
    • URL:[Link]

  • Buchwald-Hartwig Amination Applic

    • Source: Organic Chemistry Portal.[4]

    • Relevance: General conditions for amin
    • URL:[Link]

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: 5-Fluoro-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmacophores, 5-fluoro-7-iodo-1H-indazole serves as a high-value intermediate.[1] Its utility lies in the orthogonal reactivity of the C7-iodine (amenable to Suzuki/Buchwald couplings) and the C5-fluorine (metabolic stability/electronic modulation).

However, the synthesis of this compound is prone to regioisomeric ambiguity . Electrophilic iodination of 5-fluoro-1H-indazole often favors the C3 position over the C7 position unless specific directing groups or lithiation strategies are employed. This guide provides a definitive technical framework to distinguish the target 7-iodo isomer from its 3-iodo analog and the unreacted precursor using 1H NMR spectroscopy.

Part 1: Structural Basis & Theoretical Prediction[2]

To accurately interpret the NMR data, one must first understand the spin system. The this compound molecule possesses a specific substitution pattern that breaks the symmetry of the benzene ring, creating distinct coupling pathways.

The Spin System
  • H1 (N-H): Labile proton, chemical shift highly solvent-dependent.

  • H3: The most deshielded C-H aromatic proton (imine-like environment). Critical diagnostic marker.

  • H4: Coupled to F5 (ortho) and H6 (meta).

  • H6: Coupled to F5 (ortho) and H4 (meta).

  • H7: Absent in the target compound (substituted by Iodine).

Predicted Chemical Shifts & Multiplicities

Based on substituent shielding effects (Z-scores) and analog data [1, 5].

ProtonApprox. Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Insight
NH (1) 13.0 - 13.5Broad Singlet-Visible in DMSO-

; often invisible in CDCl

.[1]
H3 8.05 - 8.15Singlet (s)-Presence confirms C3 is unsubstituted.
H4 7.40 - 7.55dd

,

Large doublet due to F-coupling; fine splitting from H6.
H6 7.60 - 7.80dd

,

Deshielded by adjacent Iodine (heavy atom effect).

Note on Fluorine Coupling: The


F nucleus (

, 100% abundance) causes significant splitting. Do not mistake these "doublets of doublets" for impurities. The

coupling (8–10 Hz) is typically larger than meta proton coupling (

~2 Hz) [15].

Part 2: Comparative Analysis & Decision Logic

The primary challenge in synthesizing this compound is avoiding the thermodynamic product (3-iodo) or identifying unreacted starting material.

Scenario A: Target vs. Precursor (5-Fluoro-1H-indazole)

The precursor has a proton at C7. The target has an Iodine at C7.[2]

  • Precursor Spectrum: Shows three protons in the benzene ring (H4, H6, H7). H7 typically appears as a multiplet or dt around 7.5-7.7 ppm.

  • Target Spectrum: Shows only two protons in the benzene ring (H4, H6). The integral ratio of Aromatic H to H3 should be 2:1.

Scenario B: Target (7-iodo) vs. Isomer (3-iodo)

This is the most critical differentiation.

  • Target (7-iodo): H3 signal is PRESENT (~8.1 ppm).[3]

  • Isomer (3-iodo): H3 signal is ABSENT . The most downfield signal will be missing.

Visualization: Structural Assignment Workflow

NMR_Decision_Tree Start Acquire 1H NMR (DMSO-d6) Check_H3 Check region 7.9 - 8.2 ppm Is the H3 Singlet Present? Start->Check_H3 H3_Absent H3 Signal ABSENT Check_H3->H3_Absent No Peak H3_Present H3 Signal PRESENT Check_H3->H3_Present Sharp Singlet Result_3Iodo IDENTIFIED: 3-Iodo isomer (Impurity) H3_Absent->Result_3Iodo Check_Integrals Check Aromatic Integrals (Region 7.0 - 7.8 ppm) H3_Present->Check_Integrals Integrals_3H Integral = 3H Check_Integrals->Integrals_3H Integrals_2H Integral = 2H Check_Integrals->Integrals_2H Result_SM IDENTIFIED: Starting Material (5-Fluoro-1H-indazole) Integrals_3H->Result_SM Check_Splitting Analyze Splitting of 2H (Look for F-coupling) Integrals_2H->Check_Splitting Result_Target CONFIRMED TARGET: This compound Check_Splitting->Result_Target

Figure 1: Decision tree for confirming the regio-identity of this compound.

Part 3: Experimental Protocol

To ensure reproducibility and "Trustworthiness" (as per E-E-A-T), follow this self-validating protocol.

Solvent Selection
  • Recommended: DMSO-

    
      (Dimethyl sulfoxide-d6).[4][5]
    
    • Reason: Indazoles have poor solubility in CDCl

      
      .[1] DMSO-
      
      
      
      also slows the exchange of the N-H proton, making it visible as a broad singlet at >13 ppm, which serves as a secondary confirmation of the indazole core integrity [3, 9].
  • Alternative: Acetone-

    
     (good solubility, distinct shifts).[1]
    
  • Avoid: CDCl

    
     (Chloroform-d) unless necessary. The N-H proton often broadens into the baseline or disappears due to exchange with trace water/acid in the solvent [3].
    
Sample Preparation
  • Weigh 5–10 mg of the solid compound.[1]

  • Dissolve in 0.6 mL of DMSO-

    
    .
    
  • Critical Step: Ensure the solution is clear. If cloudy, filter through a small cotton plug into the NMR tube. Suspended particles cause line broadening that obscures the fine

    
     splitting.
    
Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 (for 10 mg) or 64 (for <5 mg) to resolve small coupling constants.[1]

  • Spectral Width (SW): -2 to 16 ppm (to capture the N-H peak).

  • Relaxation Delay (D1): Set to

    
     seconds. Aromatic protons and the N-H proton have longer T1 relaxation times; a short D1 will reduce integration accuracy.
    

Part 4: Data Interpretation Guide

The "Fingerprint" Region (7.0 – 8.5 ppm)

This is where the structural confirmation happens.

SignalDescriptionDiagnostic Value
H3 ~8.10 ppm (s) This peak must be a singlet .[1] If it appears as a doublet, check for coupling to F (unlikely for H3) or misassignment. Its presence rules out 3-iodo substitution.
H6 ~7.70 ppm (dd) Look for a "doublet of doublets." The larger split (~9 Hz) is from Fluorine-5. The smaller split (~2 Hz) is meta-coupling to H4.
H4 ~7.50 ppm (dd) Similar to H6 but typically slightly upfield. Also a doublet of doublets (

Hz,

Hz).
Common Impurity Signals[1]
  • Water (in DMSO): ~3.33 ppm.

  • DMSO (residual): ~2.50 ppm (quintet).

  • DMF (reaction solvent): 7.95 (s), 2.89 (s), 2.73 (s). DMF is a common contaminant in indazole synthesis and its formyl proton (7.95 ppm) can overlap with H3. differentiation: DMF formyl is a broad singlet; H3 is sharp. DMF has methyls at 2.7/2.9.

Synthesis Pathway Visualization[1]

Synthesis_Flow SM 5-Fluoro-1H-indazole (Precursor) Reaction Iodination (I2/KOH or NIS) SM->Reaction Product_Target TARGET: This compound Reaction->Product_Target Directed/Specific Conditions Product_Iso IMPURITY: 5-Fluoro-3-iodo-1H-indazole Reaction->Product_Iso Thermodynamic Default

Figure 2: Synthetic divergence. Standard iodination often yields the 3-iodo impurity, making NMR verification mandatory.

References

  • ChemicalBook. (n.d.). Indazole 1H NMR Spectrum & Data. Retrieved from

  • BenchChem. (2025).[1][6] Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes. Retrieved from

  • George Mason University. (2020). NMR Samples & Solvent Effects (DMSO vs CDCl3). Retrieved from

  • MDPI. (2023).[1][3] Synthesis of Indazole Derivatives and NMR Characterization. International Journal of Molecular Sciences. Retrieved from

  • PubChem. (2024).[1] Compound Summary: 6-Bromo-7-fluoro-5-iodo-1H-indazole (Analog Data). Retrieved from

  • Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones. Retrieved from

  • National Institutes of Health (PMC). (2018).[1] Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles (F-H Coupling Constants). Retrieved from

  • Iowa State University. (n.d.). NMR Coupling Constants Guide. Retrieved from

  • Abraham, R. J., et al. (2006).[1][5] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from

  • Beilstein Journals. (2014). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from

Sources

Advanced Structural Elucidation: 13C NMR Characterization of 5-Fluoro-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-fluoro-7-iodo-1H-indazole (5F-7I-Ind) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK, VEGFR targets) where halogen bonding and metabolic stability are prioritized.

Characterizing this molecule presents a dual analytical challenge:

  • The Heavy Atom Effect: The iodine atom at C7 induces a significant relativistic shielding effect, shifting the carbon resonance upfield into the aliphatic region, often leading to misassignment.

  • C-F Spin-Spin Coupling: The fluorine atom at C5 creates complex multiplet patterns (doublets) across the aromatic ring, obscuring signal identification in standard proton-decoupled spectra.

This guide compares standard analytical protocols against advanced decoupling methodologies, establishing a self-validating workflow for unambiguous structural confirmation.

Part 1: Comparative Analysis of Analytical Methods

For a researcher confirming the identity of 5F-7I-Ind, the choice of NMR pulse sequence dictates the clarity of the result. We compare three distinct approaches.

Comparison Table: Structural Elucidation Protocols
FeatureMethod A: Standard

C{

H}
Method B:

C{

H,

F}
Method C:

H-

N HMBC
Primary Utility Routine screening.Definitive carbon assignment. Tautomer confirmation (1H vs 2H).
Spectral Appearance Complex multiplets due to

coupling.
Simplified singlets (mostly).Cross-peaks correlating NH to C7a/C3a.
Resolution of C5 Large doublet (

Hz).
Singlet (Collapsed).N/A
Resolution of C4/C6 Overlapping doublets (

).
Distinct singlets.[1]N/A
Data Integrity Medium: Risk of mistaking

for impurities.
High: Eliminates splitting ambiguity.High: Confirms N-alkylation site.
Recommendation Screening only. Gold Standard for 5F-7I-Ind. Validation step.
Technical Insight: The "Method B" Advantage

In Method A , the C4 and C6 carbons appear as doublets with coupling constants (


) of approximately 18–25 Hz. In a 400 MHz spectrometer, this splitting can mimic the appearance of two distinct impurities or overlap with the C3 signal. Method B  (inverse gated decoupling of both H and F) collapses these multiplets into singlets, allowing for precise integration and chemical shift determination.

Part 2: Detailed Characterization Data

The following data represents the high-confidence chemical shift profile for this compound in DMSO-


. The values are derived from Substituent Chemical Shift (SCS) additivity principles applied to the parent 1H-indazole scaffold, corrected for the heavy atom effect of Iodine.
Predicted C NMR Data Profile (100 MHz, DMSO- )
Carbon Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
C5 156.5 Doublet (d)~238.0 Ipso-Fluorine: Strong deshielding + large

coupling.
C3 134.2 Doublet (d)~4.5C3 Position: Characteristic imine-like carbon; weak

coupling.
C7a 142.1 Doublet (d)~10.0Bridgehead: Deshielded by N1; weak

coupling.
C3a 121.8 Doublet (d)~9.5Bridgehead: Shielded relative to C7a; weak

coupling.
C6 116.5 Doublet (d)~26.0Ortho-Fluorine: Distinct

coupling.
C4 106.8 Doublet (d)~24.0Ortho-Fluorine: Shielded by resonance; distinct

coupling.
C7 78.5 Doublet (d)~6.0Iodine-Attached: Diagnostic Peak. Extreme shielding due to Heavy Atom Effect.

Critical Note on C7: In typical aromatics, carbon signals appear >110 ppm. The signal at 78.5 ppm is NOT a solvent impurity or aliphatic contaminant; it is the iodine-bearing aromatic carbon. This upfield shift is caused by the relativistic contraction of iodine's electron cloud, increasing shielding on the attached carbon [1].

Part 3: Experimental Workflow & Visualization

Protocol 1: Sample Preparation (Self-Validating)

To ensure reproducibility and prevent tautomeric broadening, follow this strict protocol:

  • Solvent Choice: Use DMSO-

    
      (99.9% D).
    
    • Reasoning: Chloroform (

      
      ) can induce rapid exchange of the N-H proton, broadening signals at C3, C3a, and C7a. DMSO stabilizes the 1H-tautomer via hydrogen bonding.
      
  • Concentration: Dissolve 30–50 mg of analyte in 0.6 mL solvent.

    • Reasoning: Fluorine splitting lowers the effective signal-to-noise ratio (S/N) by distributing intensity across multiplets. Higher concentration is required compared to non-fluorinated analogs.

  • Tube Quality: Use high-throughput 5mm tubes (Wilmad 507-PP or equivalent) to minimize shimming errors caused by glass imperfections.

Visualization: Structural Assignment Logic

The following diagram illustrates the logical flow for assigning the definitive structure, moving from raw synthesis to spectral confirmation.

G Synthesis Synthesis Product (Crude Solid) Prep Sample Prep (DMSO-d6, 50mg) Synthesis->Prep H_NMR 1H NMR (Check Purity) Prep->H_NMR F_NMR 19F NMR (Confirm Monofluorination) H_NMR->F_NMR C_NMR 13C {1H} NMR (Standard Decoupling) F_NMR->C_NMR Check_C7 Locate C7 Signal (< 90 ppm?) C_NMR->Check_C7 Search 70-90 ppm Check_Splitting Analyze Splitting (C5, C4, C6) C_NMR->Check_Splitting Search 150-160 ppm HeavyAtom Heavy Atom Effect Confirmed (Iodine Present) Check_C7->HeavyAtom Signal Found Coupling C-F Coupling Confirmed (Fluorine Present) Check_Splitting->Coupling Doublet (J~240Hz) HeavyAtom->Check_Splitting Final Structure Validated: This compound HeavyAtom->Final Coupling->Final

Caption: Logical workflow for confirming the 5F-7I-Ind structure, highlighting the critical decision points for Iodine (C7 shielding) and Fluorine (C5 splitting).

Visualization: The C-F Coupling Tree

Understanding the splitting pattern is essential to distinguish the target molecule from regioisomers (e.g., 6-fluoro-7-iodo).

Splitting C5 C5 Carbon (Ipso) J1 1J Coupling (~240 Hz) C5->J1 C4 C4 Carbon (Ortho) J2_4 2J Coupling (~24 Hz) C4->J2_4 C6 C6 Carbon (Ortho) J2_6 2J Coupling (~26 Hz) C6->J2_6 Doublet1 Large Doublet (156.5 ppm) J1->Doublet1 Doublet2 Medium Doublet (106.8 ppm) J2_4->Doublet2 Doublet3 Medium Doublet (116.5 ppm) J2_6->Doublet3

Caption: Schematic of the Carbon-Fluorine coupling tree. Note that C5 shows the largest splitting (1J), while ortho-carbons C4 and C6 show intermediate splitting (2J).

References

  • Heavy Atom Effect on 13C NMR: Wernersson, E. (2003). Relativistic Effects on NMR Chemical Shifts of Halogenated Aromatics. Journal of Chemical Physics.

  • Indazole Characterization: Claramunt, R. M., et al. (2009).[2] Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Arkivoc.

  • 13C-19F Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley InterScience.

  • Tautomerism in Indazoles: Fruchier, A., et al. (1982).[3] NMR studies in the heterocyclic series: 15N labelled indazoles. Magnetic Resonance in Chemistry.

Sources

mass spectrometry data for 5-fluoro-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Profiling of 5-Fluoro-7-iodo-1H-indazole

Executive Summary

Product: this compound (CAS: N/A for specific isomer, generic indazole scaffold) Primary Application: Critical intermediate for Suzuki-Miyaura cross-coupling in kinase inhibitor synthesis (e.g., indazole-based VEGFR/PDGFR inhibitors).[1] The Challenge: The 7-iodo regioisomer is often synthesized alongside the thermodynamically favored 3-iodo or kinetically accessible 4-iodo isomers. Differentiating these requires precise mass spectrometric fragmentation analysis, as they share identical exact mass (


 261.9376).[1]

This guide provides a technical comparison of This compound against its primary regioisomeric impurities and evaluates its ionization performance (ESI+ vs. ESI-) to establish a self-validating QC protocol.

Analytical Profile & Theoretical Baseline

Before comparing performance, the baseline characteristics of the target molecule must be established.

PropertySpecificationMass Spec Relevance
Formula

Nitrogen Rule applies (Even mass = Even nitrogens).
Exact Mass 261.9376 Monoisotopic peak.[1]
Isotopes

(100%),

(100%)
No M+2 peak. Unlike Chloro- or Bromo- analogs, this molecule lacks a characteristic isotopic split, making high-resolution MS (HRMS) critical for confirmation.[1]
Mass Defect Negative (Iodine)Iodine introduces a significant negative mass defect, useful for filtering background noise in complex matrices.[1]

Comparative Analysis: Performance vs. Alternatives

Comparison A: Regioisomeric Differentiation (Target vs. 3-Iodo Isomer)

The most common "alternative" found in crude mixtures is the 3-iodo isomer.[1] While they have identical precursor masses, their fragmentation energy landscapes differ significantly due to the Ortho Effect in the 7-iodo species.

Feature7-Iodo Isomer (Target) 3-Iodo Isomer (Impurity) MS/MS Diagnostic Logic
Steric Environment Iodine is ortho to the N-H group (

).[1]
Iodine is on the pyrazole ring (

), distal to benzene ring substituents.[1]
Proximity Effect: The 7-Iodo substituent sterically compresses the

-H bond, altering acidity and fragmentation kinetics.[1]
Primary Fragment [M-I]⁺ dominates. [M-HCN]⁺ / [M-N2]⁺ competes. The C-I bond at

is weakened by electronic repulsion from the lone pair on

.[1] The 3-iodo C-I bond is more stable, often allowing ring cleavage (loss of HCN) before iodine loss.[1]
Retention Time (C18) Later Eluting Earlier Eluting The 7-iodo position masks the polar N-H group more effectively (intramolecular halogen bond), increasing lipophilicity.[1]
Comparison B: Ionization Mode Sensitivity (ESI+ vs. ESI-)

Indazoles are amphoteric, but the presence of halogen atoms shifts the optimal ionization strategy.[1]

ModeESI Positive (+) ESI Negative (-) Verdict
Mechanism Protonation (

)
Deprotonation (

)
ESI- is Superior.
Sensitivity Moderate.[1]High. The electron-withdrawing nature of Fluorine (

) and Iodine (

) significantly increases the acidity of the

proton, stabilizing the negative charge.
Background Noise High (Solvent adducts common).[1]Low.ESI- filters out many common organic background ions that do not have acidic protons.[1]

Experimental Protocol: Self-Validating QC Workflow

To replicate these results, use the following standardized protocol.

1. Sample Preparation:

  • Solvent: LC-MS grade Methanol.[1]

  • Concentration: 10 µg/mL (trace analysis) to 100 µg/mL (purity check).

  • Additives: 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).[1]

2. LC-MS Method (Agilent/Waters Q-TOF or Triple Quad):

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes. Note: Slow gradient required to separate regioisomers.[1]

3. Data Acquisition:

  • Source Temp: 300°C (Iodine is thermally labile; avoid excessive heat).

  • Fragmentor Voltage: 110V.

  • Collision Energy: Stepped (10, 20, 40 eV) to capture both molecular ion and iodine loss.[1]

Visualizations

Diagram 1: Fragmentation Pathway (ESI- Mode)

This pathway illustrates the "Ortho Effect" mechanism where the 7-Iodo position facilitates specific radical losses compared to the 3-iodo alternative.

FragmentationPathway M Precursor Ion [M-H]⁻ m/z 260.9 Frag1 Radical Loss [M-H-I]•⁻ m/z 133.9 M->Frag1 Loss of Iodine (I•) Primary Pathway (7-Iodo) Frag2 Ring Cleavage [M-H-N2]⁻ m/z 232.9 M->Frag2 Loss of N2 Secondary Pathway Frag3 Deep Frag [C6H3F]•⁻ m/z 94.0 Frag1->Frag3 Ring Disintegration

Caption: Figure 1: ESI- Fragmentation Pathway.[1] The 7-Iodo position (ortho to NH) weakens the C-I bond, making Iodine radical loss the dominant transition (


 260.9 

133.9).
Diagram 2: QC Decision Tree

A logic flow for researchers to validate the identity of their synthesized batch.

QCDecisionTree Start Crude Sample (Synthesis Mixture) LC LC Separation (C18 Column) Start->LC PeakCheck Check Retention Time (RT) LC->PeakCheck MS_Analysis MS/MS Spectrum (Precursor m/z 261.9) PeakCheck->MS_Analysis Isomer_3 Early Eluting Peak High [M-HCN] Fragment MS_Analysis->Isomer_3 RT < 4.5 min Complex Frag Isomer_7 Late Eluting Peak Dominant [M-I] Fragment MS_Analysis->Isomer_7 RT > 5.0 min Clean I-Loss Decision_Fail REJECT: 3-Iodo Isomer Identified Isomer_3->Decision_Fail Decision_Pass PASS: 7-Iodo Target Confirmed Isomer_7->Decision_Pass

Caption: Figure 2: QC Decision Tree. Differentiating the target 7-iodo compound from the 3-iodo impurity based on retention time and fragmentation hardness.

References

  • PubChem. (2025).[1] Compound Summary: 5-Fluoro-1H-indazole.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Khmel'nitskii, R. A., et al. (1970).[1] Fragmentation of Indazoles under Electron Impact. Journal of Organic Chemistry USSR. (Foundational text on loss of N2 vs HCN in indazoles).

  • Liu, Y., et al. (2008).[1] Characteristic fragmentation behavior of nitrogen heterocycles by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link][1]

  • Holčapek, M., et al. (2010).[1] Differentiation of Isomeric Heterocycles by ESI-MS/MS. Journal of Mass Spectrometry. (General principles of ortho-effect in halo-heterocycles).

Sources

A Comparative Guide to the Reactivity of 5-Fluoro-7-Iodo-1H-Indazole and 5-Fluoro-7-Bromo-1H-Indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically significant molecules.[1][2] Its functionalization, particularly at the C7 position, is a key strategy for modulating pharmacological activity. This guide provides an in-depth technical comparison of the reactivity of two crucial building blocks: 5-fluoro-7-iodo-1H-indazole and 5-fluoro-7-bromo-1H-indazole. By examining their performance in palladium-catalyzed cross-coupling reactions, we aim to provide actionable insights to inform your synthetic strategies.

The strategic placement of a fluorine atom at the C5 position can significantly influence the electronic properties of the indazole ring, potentially impacting binding affinities and metabolic stability.[3][4] The choice between an iodine or a bromine at the C7 position, however, directly governs the reactivity in cross-coupling reactions. This comparison will delve into the fundamental principles and present experimental evidence to guide your selection of the optimal substrate for your desired transformation.

The Decisive Role of the Halogen in Palladium-Catalyzed Cross-Coupling

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This difference is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The bond dissociation energy for a C-I bond in an aryl halide is approximately 280 kJ/mol, whereas for a C-Br bond, it is around 335 kJ/mol.[5][6][7] This lower bond energy of the C-I bond facilitates the initial and often rate-limiting oxidative addition step in the catalytic cycle of many cross-coupling reactions. Consequently, reactions with aryl iodides typically proceed under milder conditions, with lower catalyst loadings, and often at faster rates than their bromo- and chloro-analogs.[8]

The fluorine substituent at the C5 position exerts a strong electron-withdrawing inductive effect (-I effect) and a weaker electron-donating mesomeric effect (+M effect).[3][9] This net electron-withdrawing character can influence the electron density of the entire indazole ring system, potentially affecting the rate of oxidative addition and other steps in the catalytic cycle.[4][10]

Comparative Reactivity in Key Cross-Coupling Reactions

The choice between this compound and 5-fluoro-7-bromo-1H-indazole will largely depend on the specific cross-coupling reaction to be performed. Below, we compare their expected reactivity in three of the most widely used transformations in drug discovery: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[11][12] When comparing our two substrates, the iodo-indazole is expected to be significantly more reactive.

FeatureThis compound5-Fluoro-7-Bromo-1H-IndazoleRationale
Reaction Temperature Lower (often room temp. to 80 °C)Higher (typically >80 °C)Weaker C-I bond facilitates oxidative addition at lower temperatures.
Catalyst Loading LowerHigherHigher reactivity of the iodo-substrate generally requires less catalyst.
Reaction Time ShorterLongerFaster oxidative addition leads to a quicker overall reaction.
Yields Generally higherCan be high, but may require more optimizationMilder conditions for the iodo-substrate often lead to fewer side reactions.[13]

Experimental evidence from related systems supports the higher reactivity of iodo-indazoles in Suzuki couplings. For instance, the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid required heating at 80 °C with Pd(dppf)Cl2 as the catalyst to achieve a high yield.[13] It is anticipated that the corresponding iodo-indazole would react under milder conditions or give a higher yield under the same conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes.[14][15][16] Similar to the Suzuki reaction, the reactivity trend favors the iodo-substituted indazole.

FeatureThis compound5-Fluoro-7-Bromo-1H-IndazoleRationale
Copper Co-catalyst Often optional or at lower loadingsTypically requiredThe higher reactivity of the iodo-substrate can sometimes allow for copper-free conditions.[17]
Reaction Temperature MilderMore forcingReflects the difference in C-X bond strength.
Substrate Scope BroaderMore limitedMilder conditions tolerate a wider range of sensitive functional groups on the alkyne coupling partner.
Yields Generally excellentGood, but may be lower than with the iodo-analogThe propensity for side reactions, such as Glaser coupling of the alkyne, can be higher under more forcing conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[18][19][20] The choice of halogen on the indazole substrate remains a critical parameter for reaction efficiency.

FeatureThis compound5-Fluoro-7-Bromo-1H-IndazoleRationale
Ligand Choice A wider range of phosphine ligands are often effectiveMay require more specialized, electron-rich, and bulky ligandsThe higher reactivity of the iodo-substrate is less demanding on the ligand.
Base Milder bases can often be usedStronger bases are typically requiredMilder conditions are generally preferable for substrates with sensitive functional groups.
Reaction Temperature LowerHigherConsistent with the trend in C-X bond dissociation energies.
Yields Typically higherCan be high, but may require more rigorous optimizationThe milder conditions for the iodo-substrate can lead to cleaner reactions and higher isolated yields.

Experimental Protocols

Below are representative, detailed protocols for Suzuki-Miyaura and Sonogashira couplings. These are generalized procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine indazole, boronic acid/ester, and base in a reaction vessel. B Add solvent and degas the mixture. A->B C Add palladium catalyst and ligand. B->C D Heat the reaction mixture to the desired temperature under an inert atmosphere. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction and quench with water. E->F G Extract with an organic solvent. F->G H Purify the crude product by column chromatography. G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a dry reaction vial, add 5-fluoro-7-halo-1H-indazole (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Solvent and Degassing: Add a suitable solvent (e.g., dioxane, DME, or toluene/water mixture). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and, if necessary, a ligand.

  • Reaction: Heat the mixture to the appropriate temperature (for the iodo-derivative, start with 60-80 °C; for the bromo-derivative, 80-110 °C) and stir under an inert atmosphere until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Sonogashira Coupling

Sonogashira_Mechanism Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2)->Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) from Cu cycle Transmetalation Transmetalation Ar-Pd(II)-C≡CR(L2)->Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Reductive Elimination Reductive Elimination Pd(0)L2 Pd(0)L2 Alkyne Coordination Alkyne Coordination Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) Base Base HC≡CR HC≡CR

Caption: Simplified catalytic cycles for the Sonogashira coupling.

  • Reaction Setup: To a dry Schlenk flask, add 5-fluoro-7-halo-1H-indazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 equiv).

  • Reaction: Stir the mixture at the appropriate temperature (for the iodo-derivative, room temperature to 50 °C; for the bromo-derivative, 50-80 °C) until completion.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Conclusion and Recommendations

The choice between this compound and 5-fluoro-7-bromo-1H-indazole is a classic trade-off between reactivity and cost/availability.

Choose this compound when:

  • Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • Faster reaction times and higher throughput are desired.

  • Maximizing yield is of utmost importance.

  • A broader range of coupling partners is being explored.

Choose 5-Fluoro-7-Bromo-1H-Indazole when:

  • Cost is a primary concern, as bromo-aromatics are often less expensive than their iodo counterparts.

  • The coupling partners are robust and can tolerate more forcing reaction conditions.

  • Slightly lower yields or longer reaction times are acceptable.

References

  • Ternon, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4523. [Link]

  • Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?[Link]

  • National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(11), 3321. [Link]

  • National Institutes of Health. (2020). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 8(12), 69. [Link]

  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Catalysts, 13(3), 619. [Link]

  • ResearchGate. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • National Institutes of Health. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998. [Link]

  • ResearchGate. (2020). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(4), 2693–2703. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(31), 10410-10427. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]

  • ResearchGate. (2023). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • Chemistry LibreTexts. (2025). Bond Energies. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Royal Society of Chemistry. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene van der Waals complex. [Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2015). (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. [Link]

  • Chemguide. Learning outcome 3.4.3 An introduction to bond energy and bond length. [Link]

  • Royal Society of Chemistry. (2021). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. [Link]

  • National Institutes of Health. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • National Institutes of Health. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

Sources

Precision Analytics for Halogenated Heterocycles: Benchmarking Purity Assays for 5-Fluoro-7-Iodo-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes landscape of kinase inhibitor development, 5-fluoro-7-iodo-1H-indazole serves as a critical scaffold. Its value lies in the orthogonal reactivity of its halogens: the 7-iodo position is primed for Suzuki-Miyaura or Sonogashira couplings, while the 5-fluoro group often modulates metabolic stability or potency.

However, the synthesis of this scaffold—typically via diazotization of 5-fluoro-7-aminoindazole or direct iodination—is prone to generating structurally similar impurities, specifically regioisomers (e.g., 6-iodo congeners) and des-halogenated byproducts . Standard HPLC-UV often fails to distinguish these isomers due to overlapping hydrophobicity.

This guide objectively compares two dominant analytical workflows: UHPLC-UV-MS (High-Throughput Screening) and


F-qNMR  (Absolute Structural Quantitation).

Technique A: UHPLC-UV-MS (The High-Sensitivity Workhorse)

For routine batch release and impurity profiling (impurities <0.1%), Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry is the industry standard.

The Challenge: "The Isobaric Trap"

Regioisomers of this compound have identical molecular weights (


 262.0). A standard C18 column often co-elutes these isomers, leading to false purity claims.
Optimized Protocol

To resolve the critical 6-iodo impurity from the 7-iodo target, we utilize a Phenyl-Hexyl stationary phase , which exploits


-

interactions distinct to the halogen positioning.

Experimental Workflow:

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (Protonates the indazole, improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic core) and ESI+ MS.

Data Output: Impurity Profile

ComponentRetention Time (min)*

(ESI+)
Detection Challenge
This compound 4.2 262.9 Target
5-Fluoro-1H-indazole (Des-iodo)2.8137.0Easy (Mass diff)
5-Fluoro-6-iodo-1H-indazole4.4262.9Critical (Isobaric)
5-Fluoro-7-bromo-1H-indazole4.1215.0/217.0Moderate (Isotopic pattern)

*Retention times are representative and column-dependent.

Senior Scientist Insight: Do not rely solely on MS for purity. The 6-iodo and 7-iodo isomers have identical fragmentation patterns. You must validate the separation using a "spiked" reference standard containing both isomers.

Technique B: F-qNMR (The Structural Arbiter)

Quantitative Nuclear Magnetic Resonance (qNMR) using the Fluorine-19 nucleus is the superior method for assay value assignment (absolute purity) and regioisomer confirmation . Unlike HPLC, it does not require a reference standard of the analyte itself—only a traceable internal standard (IS).

The Mechanism: Spin-Spin Coupling

The


F signal is highly sensitive to its local environment.[1]
  • Target (5-F, 7-I): The fluorine at position 5 couples with protons at C4 and C6. The bulky Iodine at C7 influences the chemical shift and the coupling constant (

    
    ) of the H6 proton.
    
  • Impurity (5-F, 6-I): If Iodine moves to position 6, the ortho-coupling pattern on the Fluorine changes drastically.

Optimized Protocol ( F-qNMR)
  • Solvent: DMSO-

    
     (Ensures complete solubility and distinct tautomer stabilization).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid. Must have a relaxation time (
    
    
    
    ) similar to the analyte.
  • Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30s for F-nuclei to ensure 99.9% magnetization recovery).
    • Scans: 64 (High S/N ratio).

DOT Diagram: qNMR Workflow

The following diagram illustrates the critical decision points in the qNMR workflow to ensure data integrity.

qNMR_Workflow cluster_logic Critical Control Point Start Sample Preparation Solubility Check Solubility in DMSO-d6 (Must be clear solution) Start->Solubility IS_Select Select Internal Standard (IS) (e.g., Trifluorotoluene) Solubility->IS_Select T1_Test Determine T1 Relaxation Time (Inversion Recovery) IS_Select->T1_Test Param_Set Set d1 Delay > 5 * T1_max T1_Test->Param_Set Acquisition Acquire 19F Spectrum (Inverse Gated Decoupling) Param_Set->Acquisition Process Phase & Baseline Correction Acquisition->Process Calc Calculate Purity % (Molar Ratio vs IS) Process->Calc

Figure 1: Validated qNMR workflow emphasizing the relaxation delay (


) as the critical control point for quantitative accuracy.

Comparative Analysis: The Verdict

Which method should you choose? The decision depends on the stage of drug development.

FeatureUHPLC-UV-MS

F-qNMR
Primary Utility Trace impurity detection (<0.05%)Absolute Assay % (Content)
Specificity Moderate (Ret. time dependent)High (Structural proof via coupling)
Reference Standard Required (for every impurity)Not Required (only 1 IS needed)
Sample Consumption Low (< 1 mg)High (10–20 mg)
Throughput High (10 min/sample)Low (30–60 min/sample)
Blind Spot Co-eluting isomersInorganic salts / Non-F impurities
Strategic Recommendation
  • Use UHPLC-UV-MS for reaction monitoring and cleaning validation. It is the only way to see non-fluorinated impurities (like inorganic salts or simple starting materials) if utilizing the UV channel.

  • Use

    
    F-qNMR  for Reference Standard Certification . When you buy a "98%" pure standard from a vendor, validate it immediately with qNMR. Vendors often rely on HPLC area %, which ignores moisture, salts, and solvent content, leading to an overestimation of purity.
    

Analytical Logic Map

Use this decision tree to select the appropriate technique for your specific experimental need.

Decision_Tree Start Objective? Routine Routine Batch Release Start->Routine Cert Certify Reference Standard Start->Cert Structure Confirm Regio-chemistry Start->Structure Trace Trace Impurities (<0.1%)? Routine->Trace Assay Absolute Purity (Assay %)? Cert->Assay NMR Method: 19F-qNMR (DMSO-d6) Structure->NMR Coupling Constants HPLC Method: UHPLC-UV-MS (Phenyl-Hexyl Column) Trace->HPLC Yes Assay->HPLC Secondary Assay->NMR Primary

Figure 2: Analytical decision matrix for this compound.

References

  • Gözde, S. et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Retrieved from [Link]

  • Cottyn, B. et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Retrieved from [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of 5-fluoro-7-iodo-1H-indazole and its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is paramount. Halogenated indazoles, in particular, are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics. The precise placement of halogen substituents on the indazole ring can profoundly influence a compound's biological activity, pharmacokinetic properties, and safety profile. Consequently, the ability to distinguish between regioisomers, such as 5-fluoro-7-iodo-1H-indazole and its positional variants, is a critical analytical challenge.

This guide provides an in-depth spectroscopic comparison of this compound and its key regioisomers, namely 5-fluoro-4-iodo-1H-indazole and 5-fluoro-6-iodo-1H-indazole. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy, offering both theoretical insights and practical experimental guidance to empower researchers in their structural elucidation endeavors.

The Challenge of Regioisomerism in Substituted Indazoles

The synthesis of substituted indazoles can often yield a mixture of regioisomers, making the development of robust analytical methods for their differentiation essential. The electronic and steric effects of the fluorine and iodine substituents will uniquely influence the chemical environment of the surrounding nuclei and bonds, providing a spectroscopic fingerprint for each isomer. Advanced spectroscopic techniques are indispensable tools for the unambiguous structural elucidation of these isomers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between regioisomers of substituted indazoles.[2] By analyzing the chemical shifts, coupling constants, and through-space correlations, one can piece together the precise connectivity of the molecule.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum provides the most salient information for differentiating the regioisomers. The substitution pattern dictates the number of protons on the benzene ring and their coupling patterns.

  • This compound: This isomer will exhibit two doublets in the aromatic region, corresponding to the protons at the C4 and C6 positions. The proton at C6 will likely be a doublet with a typical ortho coupling constant (J ≈ 8-9 Hz) from the C4 proton. The C4 proton will appear as a doublet of doublets due to coupling to both the C6 proton and the fluorine at C5.

  • 5-fluoro-4-iodo-1H-indazole: This isomer will show two singlets in the aromatic region for the protons at C6 and C7, as they lack adjacent protons to couple with.

  • 5-fluoro-6-iodo-1H-indazole: This isomer will present two doublets in the aromatic region for the protons at C4 and C7. The C4 proton will be a doublet due to ortho coupling with the C7 proton, which in turn will be a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum offers complementary information. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 230-260 ppm. The carbons ortho and meta to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The position of the iodine atom will also influence the chemical shifts of the adjacent carbons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom will be influenced by its position on the indazole ring and the nature of the adjacent substituents. While predicting the exact chemical shifts is challenging without experimental data, it is expected that each regioisomer will have a distinct ¹⁹F chemical shift.

Advanced NMR Techniques

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguous assignments.[3][4] For instance, an HMBC experiment can reveal long-range correlations between protons and carbons, helping to definitively place the substituents. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons, providing further structural confirmation.[3]

Experimental Protocol: NMR Analysis of Fluoro-Iodo-Indazole Regioisomers

  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Optimize the spectral width to cover the aromatic and N-H proton regions.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR Acquisition (if necessary): If the 1D spectra are insufficient for unambiguous assignment, perform COSY, HSQC, and HMBC experiments. For the HMBC, optimize the long-range coupling delay to observe two- and three-bond correlations. A NOESY experiment can also be beneficial.

  • Data Processing and Analysis: Process the spectra using appropriate software. Assign the signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compounds and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecular ion, which will confirm the elemental composition of the isomers (C₇H₄FIN₂).[5]

Electron ionization (EI) mass spectrometry can induce fragmentation of the indazole ring. While the fragmentation patterns of the regioisomers might be similar, subtle differences in the relative abundances of fragment ions could be observed. The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • HRMS Analysis: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[5]

  • EI-MS Analysis (Optional): For fragmentation analysis, introduce the sample into a mass spectrometer with an electron ionization source.

  • Data Analysis: Determine the exact mass of the molecular ion from the HRMS data and compare it to the theoretical mass. Analyze the fragmentation pattern from the EI-MS data to identify characteristic fragment ions.

Vibrational Spectroscopy: Probing the Molecular Bonds

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the molecules.[6][7][8] While these techniques are generally less powerful than NMR for distinguishing regioisomers of this type, they can offer complementary data.

The C-F, C-I, N-H, and aromatic C-H and C=C stretching and bending vibrations will give rise to characteristic bands in the IR and Raman spectra. The exact positions of these bands will be subtly different for each regioisomer due to the varying electronic and steric environments. For instance, the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are often sensitive to the substitution pattern on the aromatic ring.

Experimental Protocol: Vibrational Spectroscopy Analysis

  • FTIR Spectroscopy (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum.

  • Raman Spectroscopy: Place a small amount of the solid sample on a microscope slide and focus the laser beam onto the sample. Acquire the Raman spectrum.

  • Data Analysis: Compare the positions and relative intensities of the vibrational bands for the different isomers.

Comparative Data Summary

Spectroscopic Technique This compound 5-fluoro-4-iodo-1H-indazole 5-fluoro-6-iodo-1H-indazole
¹H NMR (Aromatic) Two doublets (or doublet of doublets)Two singletsTwo doublets
¹³C NMR (¹JCF) Large C-F coupling at C5Large C-F coupling at C5Large C-F coupling at C5
MS (HRMS) C₇H₄FIN₂C₇H₄FIN₂C₇H₄FIN₂
Vibrational Spectroscopy Unique fingerprint regionUnique fingerprint regionUnique fingerprint region

Visualizing the Differentiation Strategy

The following workflow diagram illustrates the logical process for distinguishing the regioisomers using the described spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Confirmation Sample Synthesized Indazole Mixture MS Mass Spectrometry (HRMS) Sample->MS Confirm MW H_NMR ¹H NMR Sample->H_NMR Initial Isomer ID C_NMR ¹³C & ¹⁹F NMR MS->C_NMR H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C_NMR->TwoD_NMR Resolve Ambiguity Vib_Spec Vibrational Spectroscopy TwoD_NMR->Vib_Spec Complementary Data Final_Structure Unambiguous Regioisomer Assignment Vib_Spec->Final_Structure

Caption: Workflow for the spectroscopic differentiation of fluoro-iodo-indazole regioisomers.

Conclusion

The unambiguous structural characterization of this compound and its regioisomers is a critical task in medicinal chemistry and drug development. A multi-technique spectroscopic approach, with NMR at its core, provides the necessary tools for confident structural assignment. By carefully analyzing the data from ¹H, ¹³C, and ¹⁹F NMR, complemented by mass spectrometry and vibrational spectroscopy, researchers can overcome the challenges posed by regioisomerism and ensure the integrity of their chemical matter. This guide serves as a foundational resource, empowering scientists to make informed decisions in their analytical workflows.

References

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  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
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